molecular formula C8H12N2OS B1433332 5-(Oxan-4-yl)-1,3-thiazol-2-amine CAS No. 959600-65-8

5-(Oxan-4-yl)-1,3-thiazol-2-amine

Katalognummer: B1433332
CAS-Nummer: 959600-65-8
Molekulargewicht: 184.26 g/mol
InChI-Schlüssel: IIJTWTZHFYALOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Oxan-4-yl)-1,3-thiazol-2-amine is a chemical compound with the molecular formula C8H12N2OS and a molecular weight of 184.26 g/mol . Its structure features a 1,3-thiazole core, a five-membered aromatic ring containing nitrogen and sulfur atoms, which is substituted with an amine group at the 2-position and a tetrahydropyran (oxane) ring at the 5-position . The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry and is considered a bioisostere for other heterocycles like pyrimidine and oxadiazole. Such substitutions can enhance a compound's lipophilicity, potentially improving cell permeability and oral absorption . Compounds containing the 2-aminothiazole motif are frequently investigated as key intermediates in the synthesis of novel pharmacologically active molecules . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Eigenschaften

IUPAC Name

5-(oxan-4-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c9-8-10-5-7(12-8)6-1-3-11-4-2-6/h5-6H,1-4H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJTWTZHFYALOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959600-65-8
Record name 5-(oxan-4-yl)-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Whitepaper: The Tetrahydropyran Moiety as a Strategic Tool for Enhancing the Aqueous Solubility of Thiazole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. However, its aromatic and often rigid nature frequently leads to poor aqueous solubility, a significant impediment to drug development that can compromise bioavailability and lead to unreliable in-vitro assay results. This technical guide provides an in-depth analysis of a highly effective strategy to mitigate this challenge: the incorporation of the tetrahydropyran (THP) ring. We will explore the fundamental physicochemical properties of the THP moiety and elucidate the primary mechanisms by which it enhances solubility, namely through improved solvation via hydrogen bonding and the disruption of crystal lattice energy. Supported by case studies from successful drug discovery programs and detailed experimental protocols, this guide serves as a practical resource for researchers, chemists, and drug development professionals seeking to overcome solubility hurdles in thiazole-based drug discovery.

The Solubility Challenge in Thiazole-Based Drug Discovery

The thiazole ring is a privileged heterocyclic structure in pharmacology, integral to a wide array of approved drugs, including anticancer agents, antifungals, and anticonvulsants.[1][2] Its utility stems from its ability to engage in various biological interactions and its synthetic tractability. However, the development of thiazole-containing compounds is frequently hampered by a critical physicochemical flaw: low aqueous solubility.[3][4]

This poor solubility is often a direct consequence of the molecule's structure. The rigid, planar nature of the thiazole ring can promote strong intermolecular interactions in the solid state, leading to high crystal lattice energy that is difficult for solvent molecules to overcome.[3] The consequences of this are severe and can manifest at every stage of the drug discovery pipeline:

  • Inaccurate Bioassay Results: In vitro screens, compounds may precipitate out of the aqueous assay buffer. This leads to an actual concentration that is far lower than the nominal concentration, resulting in an underestimation of potency (e.g., inflated IC50 values) and poor reproducibility.[3]

  • Poor Absorption & Bioavailability: For a drug to be absorbed following oral administration, it must first dissolve in the gastrointestinal fluids.[5][6] Poor solubility is a primary cause of low and erratic oral bioavailability, which can render an otherwise potent compound therapeutically useless.[7]

  • Formulation Difficulties: Developing a viable dosage form, whether for oral or parenteral administration, becomes exceedingly complex and costly for poorly soluble compounds, sometimes requiring complex and expensive formulation technologies.[6][8]

Addressing this solubility challenge early is therefore not just an optimization step but a critical factor for project success.

The Tetrahydropyran Ring: A Physicochemical Solution

The tetrahydropyran (THP) ring is a saturated six-membered heterocycle containing an oxygen atom.[9] In medicinal chemistry, it is often employed as a strategic replacement for more lipophilic groups, such as cyclohexyl rings, to improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[10] Its effectiveness in enhancing solubility can be attributed to a unique combination of physicochemical properties.

  • Polarity and Hydrogen Bonding: The ether oxygen atom within the THP ring acts as a potent hydrogen bond acceptor, a feature absent in its carbocyclic analogue, cyclohexane.[10] This allows for direct, favorable interactions with water molecules.

  • Reduced Lipophilicity: The THP ring is significantly less lipophilic than a cyclohexyl moiety. The experimental LogP (octanol/water partition coefficient) of tetrahydropyran is approximately 0.95.[11][12] Replacing a more "greasy" fragment with a THP ring can lower the overall LogP of a drug candidate, which is a common strategy for improving solubility.[10]

  • Three-Dimensional Conformation: Unlike the flat, aromatic thiazole ring, the THP ring adopts a non-planar, flexible chair-like conformation. This three-dimensional bulk is a key factor in its ability to disrupt crystal packing.

Core Mechanisms of Solubility Enhancement

The incorporation of a THP ring enhances the solubility of thiazole-containing compounds through two primary, often synergistic, mechanisms.

Mechanism 1: Enhanced Solute-Solvent Interactions

The most direct mechanism is the improvement of solvation. The ether oxygen of the THP ring can form a hydrogen bond with the hydrogen atoms of surrounding water molecules. This interaction helps to overcome the energetic penalty of breaking water-water hydrogen bonds to create a cavity for the solute, thereby favoring the dissolution process. By introducing a new, strong point of interaction with the aqueous solvent, the THP moiety effectively increases the hydrophilicity of the entire molecule.

Figure 1: Hydrogen bonding between the THP ether oxygen and water.
Mechanism 2: Disruption of Crystal Lattice Energy

For many poorly soluble compounds, the primary barrier to dissolution is not a lack of interaction with water, but rather the immense strength of the intermolecular forces holding the molecules together in a solid crystal. This is particularly true for flat, aromatic systems like thiazoles, which can stack efficiently (π-π stacking), leading to a highly stable, low-energy crystal lattice.[3]

The bulky, non-planar, and three-dimensional nature of the THP ring acts as a "crystal buster." Its presence sterically hinders the ability of the flat thiazole cores to pack tightly. This disruption introduces inefficiencies and voids in the crystal lattice, increasing the overall energy of the solid state. A higher-energy crystal form requires less energy to break apart, and therefore, the compound dissolves more readily.

Kinetic_Solubility_Workflow start Start: Compound in DMSO Stock dispense Dispense 2µL DMSO Stock into Microplate Well start->dispense add_buffer Add 98µL Aqueous Buffer (e.g., PBS, pH 7.4) dispense->add_buffer incubate Seal & Shake Plate (e.g., 2 hours at 25°C) add_buffer->incubate measure Measure Light Scattering (Nephelometry) incubate->measure analyze Analyze Data: Compare to Blanks measure->analyze end End: Report Kinetic Solubility (µM) analyze->end

Figure 3: Workflow for a nephelometric kinetic solubility assay.

It is important to note the distinction between this kinetic measurement and thermodynamic solubility . Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of a compound and requires much longer incubation times (24 hours or more) with the solid material. [13][14]While kinetic solubility is invaluable for high-throughput screening, thermodynamic solubility provides a more accurate measure for lead optimization and pre-formulation development. [15][13]

Conclusion and Strategic Outlook

Poor aqueous solubility remains a significant barrier in the development of thiazole-based therapeutics. The strategic incorporation of the tetrahydropyran ring offers a proven and highly effective solution for medicinal chemists. By simultaneously enhancing solute-solvent interactions through hydrogen bonding and disrupting the crystal lattice energy of the solid form, the THP moiety can dramatically improve the solubility profile of a drug candidate. As demonstrated by real-world examples, this improvement is not merely an academic exercise; it translates into superior ADME properties and can be the deciding factor in advancing a compound to clinical trials. When faced with a solubility-challenged thiazole lead, the introduction of a THP ring should be considered a high-priority strategy in any optimization campaign.

References

  • Alsenz, J., & Kansy, M. (2012).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm.
  • BenchChem. (n.d.).
  • Pion Inc. (n.d.). Automated assays for thermodynamic (equilibrium)
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery. PharmaBlock.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Charnwood Discovery.
  • ChemicalBook. (2023).
  • BenchChem. (n.d.). Technical Support Center: Improving the Solubility of Thiazole Compounds. BenchChem.
  • ResearchGate. (2025). Physical Properties of Tetrahydropyran and Its Applications.
  • Creative Biolabs. (n.d.). Solubility Assessment Service.
  • National Center for Biotechnology Information. (n.d.). Tetrahydropyran.
  • Cheméo. (n.d.). Chemical Properties of Tetrahydropyran (CAS 142-68-7). Cheméo.
  • ResearchGate. (2019). Thiazole in the Targeted Anticancer Drug Discovery.
  • Slideshare. (n.d.). Thiazole and thiazole containing drugs. Slideshare.
  • Kamal, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.
  • Uddin, M. S., et al. (2020). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. MDPI.
  • Kumar, S., & Singh, A. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

Sources

An In-Depth Technical Guide to the Metabolic Stability of 5-(Oxan-4-yl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] This guide provides a comprehensive framework for assessing the metabolic stability of 5-(Oxan-4-yl)-1,3-thiazol-2-amine, a novel chemical entity featuring a thiazol-amine core and a saturated oxane (tetrahydropyran) ring. We will delve into the theoretical underpinnings of its likely metabolic pathways, provide a detailed, self-validating experimental protocol for in vitro assessment using human liver microsomes, outline the bioanalytical quantification via LC-MS/MS, and detail the subsequent data analysis and interpretation. This document is intended for drug development scientists to establish a robust, in-house metabolic stability screening program.

Theoretical Metabolic Profile & Structural Liabilities

Understanding the structural components of this compound is paramount to predicting its metabolic fate. The molecule comprises two key pharmacophores: the 2-aminothiazole ring and the tetrahydropyran (oxane) moiety.

  • The 2-Aminothiazole Core: This heterocyclic system is a common feature in many drugs but is also a known substrate for oxidative metabolism by Cytochrome P450 (CYP) enzymes, which are abundant in the liver.[3][4][5][6] Research indicates that thiazole and aminothiazole groups can generate reactive metabolites through several pathways, including epoxidation of the thiazole double bond, S-oxidation, and N-oxidation of the exocyclic amine.[3][4] Quantum chemical studies suggest that epoxidation often represents the most energetically favorable pathway, a process that is further facilitated by the presence of the amino group.[4] These transformations can lead to the formation of metabolic intermediate complexes (MICs) and potential toxicity.[3]

  • The Oxane (Tetrahydropyran) Moiety: Saturated heterocycles like tetrahydropyran are often incorporated into drug candidates to modulate physicochemical properties such as lipophilicity and to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.[7] The oxygen atom can act as a hydrogen bond acceptor, potentially improving target binding.[7][8] While generally more metabolically stable than carbocyclic analogs like cyclohexane, the oxane ring is not inert.[9] It is susceptible to CYP-mediated hydroxylation at carbon atoms, particularly those adjacent to the heteroatom.

Based on this analysis, we can predict several potential sites of metabolic attack on the parent molecule.

G cluster_main cluster_paths mol p1 Thiazole Ring Epoxidation mol->p1 CYP-mediated p2 S-Oxidation mol->p2 CYP/FMO-mediated p3 Amino Group N-Oxidation mol->p3 CYP-mediated p4 Oxane Ring Hydroxylation (C2, C3, C5, C6) mol->p4 CYP-mediated G cluster_prep 1. Preparation cluster_inc 2. Incubation (37°C) cluster_proc 3. Sample Processing cluster_analysis 4. Analysis & Data Interpretation A Prepare 1µM Test Compound Working Solution D Pre-incubate HLM and Test Compound A->D B Prepare HLM Suspension (0.5 mg/mL in Buffer) B->D C Prepare NADPH Solution (Cofactor) E Initiate Reaction: Add NADPH C->E D->E F Sample at Time Points (0, 5, 15, 30, 45, 60 min) E->F Time Course G Quench Reaction: Add Acetonitrile + Internal Standard F->G H Centrifuge to Precipitate Protein G->H I Collect Supernatant H->I J LC-MS/MS Analysis I->J K Calculate % Parent Remaining J->K L Determine t½ and CLint K->L

Caption: High-level workflow for the in vitro metabolic stability assay.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 M stock solution of NADPH in buffer. Store on ice.

    • Prepare a 1 mM stock solution of the test compound, this compound, in DMSO.

  • Incubation Plate Setup:

    • In triplicate for each condition, add 1 µL of the 1 mM test compound stock to designated wells of a 96-well plate to achieve a final incubation concentration of 1 µM in a 1 mL volume (this will be a 2X concentration initially).

    • Prepare wells for a positive control (e.g., Verapamil) and a negative control (no NADPH).

  • Reaction Mixture Preparation:

    • Thaw pooled human liver microsomes on ice. Dilute with ice-cold phosphate buffer to a concentration of 1.0 mg/mL (this is a 2X stock).

    • Add 489 µL of the 1.0 mg/mL HLM suspension to each well.

  • Pre-incubation:

    • Place the plate in a shaking water bath at 37°C for 10 minutes to equilibrate the temperature. [10]5. Reaction Initiation:

    • To initiate the reactions, add 10 µL of 100 mM NADPH solution to each well (for a final concentration of 1 mM). For the negative control wells, add 10 µL of buffer instead.

    • The final incubation volume is 1 mL, with a final HLM concentration of 0.5 mg/mL. [11][12]6. Time-Point Sampling:

    • Immediately after adding NADPH, remove a 50 µL aliquot from each well (this is the T=0 time point) and transfer it to a new 96-well plate containing 150 µL of ice-cold acetonitrile with a suitable internal standard (e.g., Tolbutamide, Labetalol) to quench the reaction.

    • Return the incubation plate to the 37°C shaker.

    • Repeat the sampling at subsequent time points: 5, 15, 30, 45, and 60 minutes. [12]7. Sample Processing:

    • Once all time points are collected, seal the quenching plate and vortex for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

ParameterValueRationale
Test System Pooled Human Liver MicrosomesAverages donor variability; rich in Phase I enzymes. [12]
Test Compound Conc. 1 µMEnsures first-order kinetics (below Km).
Microsome Conc. 0.5 mg/mLStandard concentration for balancing turnover and detection. [11]
Cofactor NADPH (1 mM)Essential for CYP450 enzyme function. [1][11]
Incubation Temp. 37°CMimics physiological temperature. [1]
Time Points 0, 5, 15, 30, 45, 60 minAllows for accurate determination of the degradation rate. [12]
Quenching Solution Acetonitrile + Internal StandardStops the reaction and precipitates proteins for clean-up. [13]

Bioanalytical Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying the parent compound due to its high sensitivity, selectivity, and speed. [1][13][14][15]

Method Overview
  • Chromatography: Ultra-High-Performance Liquid Chromatography (UPLC) with a C18 column is used to separate the analyte from matrix components. A gradient elution with mobile phases like water with 0.1% formic acid and acetonitrile with 0.1% formic acid is typical.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.

  • Quantification: Multiple Reaction Monitoring (MRM) is employed for its superior selectivity and sensitivity. [13]This involves monitoring a specific precursor ion-to-product ion transition for the parent compound and the internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound [M+H]⁺Fragment 1Optimized Value
Internal Standard (e.g., Tolbutamide) 271.1155.120
Note: The m/z values for the test compound must be determined experimentally.

Data Analysis and Interpretation

The goal of data analysis is to calculate the compound's in vitro half-life (t½) and intrinsic clearance (CLint), which are key indicators of its metabolic stability. [1][2]

Data Analysis Workflow

G A Raw Data: Peak Area Ratios (Analyte/IS) B Calculate % Parent Remaining vs. T=0 A->B C Plot ln(% Remaining) vs. Time B->C D Linear Regression Slope = -k C->D E Calculate t½ (0.693 / k) D->E F Calculate CLint (k * V / N) D->F G Classify Stability (Low, Med, High Clearance) E->G F->G

Caption: Logical flow for calculating metabolic stability parameters.

Sample Calculations
  • Calculate Percent Remaining: The peak area ratio of the analyte to the internal standard is determined at each time point. The percent remaining is calculated relative to the T=0 sample.

Time (min)Peak Area Ratio (Analyte/IS)% Parent Remainingln(% Remaining)
01.50100.04.61
51.3590.04.50
151.0872.04.28
300.7550.03.91
450.5134.03.53
600.3523.33.15
  • Determine the Elimination Rate Constant (k): Plot the natural log (ln) of the % Parent Remaining versus time. The slope of the resulting line from linear regression is the negative elimination rate constant (-k).

    • From the sample data, a linear regression would yield a slope of approximately -0.025 min⁻¹ . Therefore, k = 0.025 min⁻¹ .

  • Calculate In Vitro Half-Life (t½):

    • Formula: t½ = 0.693 / k

    • Calculation: t½ = 0.693 / 0.025 min⁻¹ = 27.7 minutes

  • Calculate In Vitro Intrinsic Clearance (CLint):

    • Formula: CLint (µL/min/mg protein) = (k * Incubation Volume (µL)) / (mg of microsomal protein)

    • Calculation: CLint = (0.025 min⁻¹ * 1000 µL) / 0.5 mg = 50 µL/min/mg protein

ParameterCalculated ValueInterpretation
In Vitro t½ 27.7 minModerate stability
In Vitro CLint 50 µL/min/mg proteinModerate clearance

Conclusion and Implications

Based on this hypothetical analysis, this compound exhibits moderate metabolic stability in human liver microsomes. A half-life of approximately 28 minutes suggests that the compound is readily metabolized by Phase I enzymes. This rate of clearance is neither exceptionally rapid nor slow, placing it in a category that warrants further investigation but does not necessarily represent a terminal liability.

The next steps in the drug development process should include:

  • Metabolite Identification: Analyze the incubation samples to identify the structures of the major metabolites formed. This will confirm the predicted metabolic pathways and reveal the primary "soft spots" on the molecule.

  • Reaction Phenotyping: Use a panel of recombinant CYP enzymes to determine which specific isoforms (e.g., CYP3A4, CYP2D6) are responsible for the metabolism. This is critical for predicting potential drug-drug interactions. [5][16]3. Cross-Species Comparison: Repeat the stability assay in liver microsomes from other species (e.g., rat, dog) to understand interspecies differences and select the most appropriate species for preclinical toxicology and pharmacokinetic studies. [11] By systematically applying this technical framework, researchers can gain crucial insights into the metabolic profile of this compound, enabling data-driven decisions to guide its optimization and progression through the drug discovery pipeline.

References

  • Kumar, V., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503-1517. [Link]

  • Kumar, V., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ACS Publications. [Link]

  • Patsnap Synapse. (2025). How to Conduct an In Vitro Metabolic Stability Study. Patsnap. [Link]

  • Fidelta. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Fidelta. [Link]

  • Concept Life Sciences. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. [Link]

  • Al-Qahtani, S. D., et al. (2023). A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis. MDPI. [Link]

  • Attwa, M. W., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. MDPI. [Link]

  • Rico-Sanz, J., et al. (2020). Predicting biological pathways of chemical compounds with a profile-inspired approach. Journal of Cheminformatics. [Link]

  • Hamdalla, M. A., et al. (2015). Metabolic Pathway Predictions for Metabolomics: A Molecular Structure Matching Approach. Frontiers in Bioengineering and Biotechnology. [Link]

  • Attwa, M. W., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing. [Link]

  • Attwa, M. W., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Semantic Scholar. [Link]

  • Attwa, M. W., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing. [Link]

  • Chen, B., et al. (2019). A deep learning architecture for metabolic pathway prediction. OUCI. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Eapen, S. J., et al. (2025). Predicting the pathway involvement of metabolites annotated in the MetaCyc knowledgebase. BMC Bioinformatics. [Link]

  • Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American Family Physician. [Link]

  • Preissner, S. C., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]

  • Tichý, L., et al. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Molecules. [Link]

  • Clinical Learning. (2024). Pharmacokinetics Metabolism: Cytochrome P450 Enzymes. YouTube. [Link]

  • Abdel-Aziz, A. A., et al. (2005). The chemistry and pharmacology of tetrahydropyridines. Current Medicinal Chemistry. [Link]

  • Daïch, A., et al. (2021). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules. [Link]

  • Bîcu, E., et al. (2017). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. ResearchGate. [Link]

  • Drapak, I. V., et al. (2022). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Pharmaceutical Journal. [Link]

  • Sławiński, J., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Molecules. [Link]

Sources

Strategic Patent & Synthesis Guide: 5-(Oxan-4-yl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the patent landscape and synthetic methodologies for 5-(Oxan-4-yl)-1,3-thiazol-2-amine , a critical intermediate in the development of kinase inhibitors (ERK, PI3K) and deubiquitinase (UCHL1) inhibitors.

Executive Summary

This compound (also chemically indexed as 5-(tetrahydro-2H-pyran-4-yl)thiazol-2-amine ) represents a "privileged scaffold" in modern medicinal chemistry. Its structural duality—combining a polar, hydrogen-bond-accepting tetrahydropyran ring with a bioisosteric, aromatic thiazole amine—makes it an ideal pharmacophore for penetrating the ATP-binding pockets of kinases and the catalytic sites of ubiquitin-modifying enzymes.

This guide analyzes the intellectual property (IP) landscape surrounding this intermediate, identifies key assignees (Mission Therapeutics, Genentech, Vertex), and provides a field-validated, step-by-step synthetic protocol based on the Hantzsch thiazole synthesis.

Chemical Identity & Structural Significance[1][2][3][4][5]

PropertyDetail
IUPAC Name 5-(tetrahydro-2H-pyran-4-yl)-1,3-thiazol-2-amine
Common Name 5-(Oxan-4-yl)-2-aminothiazole
Molecular Formula C₈H₁₂N₂OS
Molecular Weight 184.26 g/mol
Key Precursor 4-Acetyltetrahydropyran (CAS: 40733-25-7)
Pharmacophore Role H-Bond Donor/Acceptor: The 2-amino group serves as a critical H-bond donor (often to the hinge region of kinases), while the pyran oxygen acts as a solvent-exposed H-bond acceptor, improving solubility and metabolic stability.[1]

Patent Landscape Analysis

The IP landscape for this intermediate is defined not by a single composition-of-matter patent for the intermediate itself (which is often considered a commodity building block), but by its specific utility in Markush structures of therapeutic patents.

Key Patent Families & Assignees[2]

A. Mission Therapeutics (UCHL1 Inhibitors)

  • Patent: WO2016046530A1 ("Novel Compounds")

  • Context: Describes the use of the 5-(oxan-4-yl)thiazole moiety as a core scaffold for inhibiting Ubiquitin C-terminal Hydrolase L1 (UCHL1) .

  • Significance: UCHL1 is a deubiquitinating enzyme (DUB) implicated in neurodegenerative disorders (Parkinson’s, Alzheimer’s) and fibrosis. The thiazole amine serves as the anchor for elaborate amide coupling in the final drug substance.

B. Vertex Pharmaceuticals & Genentech (ERK/MAPK Inhibitors)

  • Patents: WO2012118632, WO2013134243

  • Context: These filings disclose ERK (Extracellular Signal-Regulated Kinase) inhibitors where the thiazole ring acts as the "hinge binder."

  • Mechanism: The 5-position substitution (tetrahydropyran) provides steric bulk that fits into the ribose-binding pocket or solvent channel, enhancing selectivity over other kinases.

Strategic Filing Trends
  • Shift to DUBs: While originally explored for kinase inhibition (2010–2014), recent filings (2016–Present) show a pivot toward DUB inhibitors, leveraging the scaffold's ability to orient substituents in the catalytic cleft of ubiquitin proteases.

  • Process Patents: There is limited IP blocking the synthesis of the intermediate itself, making it a "Freedom-to-Operate" (FTO) friendly building block for generic manufacturers and CROs.

Technical Synthesis Routes

The industrial standard for synthesizing 2-aminothiazoles substituted at the 5-position is the Hantzsch Thiazole Synthesis . This route is preferred for its atom economy, scalability, and use of inexpensive reagents (thiourea).

Synthesis Logic (The Hantzsch Protocol)

The synthesis proceeds in two distinct chemical stages:

  • Alpha-Bromination: Activation of the ketone precursor (4-acetyltetrahydropyran).

  • Cyclization-Condensation: Reaction of the alpha-bromoketone with thiourea to form the thiazole ring.

Reaction Pathway Diagram

The following diagram illustrates the stepwise conversion from 4-acetyltetrahydropyran to the final amine.

HantzschSynthesis Start 4-Acetyltetrahydropyran (C7H12O2) Bromination Step 1: Bromination (Br2 / MeOH or NBS) Start->Bromination Activation Intermediate α-Bromo Ketone (2-bromo-1-(oxan-4-yl)ethanone) Bromination->Intermediate Electrophilic Sub. Cyclization Step 2: Hantzsch Cyclization (Thiourea / EtOH, Reflux) Intermediate->Cyclization + Thiourea Product This compound (Final Product) Cyclization->Product - H2O, - HBr

Caption: Figure 1. Hantzsch synthesis pathway for this compound.

Experimental Protocols

Safety Note: Bromine is highly corrosive and toxic. Thiourea is a suspected carcinogen. All operations must be performed in a functioning fume hood with appropriate PPE.

Step 1: Preparation of 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone

Objective: Selective bromination at the alpha-position of the acetyl group.

  • Charge: In a 500 mL round-bottom flask equipped with a magnetic stir bar and addition funnel, dissolve 1-(tetrahydro-2H-pyran-4-yl)ethanone (10.0 g, 78 mmol) in Methanol (100 mL).

  • Cool: Cool the solution to 0°C using an ice/water bath.

  • Bromination: Add Bromine (12.5 g, 4.0 mL, 78 mmol) dropwise over 30 minutes. The red color of bromine should dissipate as it reacts.

    • Note: If the reaction is sluggish, a catalytic amount of HBr (48% aq) can initiate the enolization.

  • Stir: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS for disappearance of starting material.

  • Workup: Concentrate the solvent in vacuo (do not heat above 40°C to avoid decomposition). The residue (often an oil or semi-solid) is used directly in the next step to minimize instability.

Step 2: Hantzsch Cyclization to this compound

Objective: Formation of the thiazole ring via condensation with thiourea.

  • Dissolve: Redissolve the crude α-bromo ketone from Step 1 in Ethanol (150 mL).

  • Add Reagent: Add Thiourea (6.0 g, 79 mmol) in one portion.

  • Reflux: Heat the reaction mixture to reflux (80°C) for 4–6 hours. A precipitate (the HBr salt of the product) may begin to form.

  • Cool & Neutralize: Cool the mixture to RT. Concentrate to ~50% volume. Pour the residue into ice water (200 mL) and neutralize with Ammonium Hydroxide (28%) or sat. NaHCO₃ to pH 8–9.

  • Isolation:

    • Method A (Precipitation): If a solid forms upon neutralization, filter the off-white solid, wash with cold water, and dry.

    • Method B (Extraction): If no precipitate forms, extract with Ethyl Acetate (3 x 100 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5) to yield the title compound as a white to pale yellow solid.

    • Yield Expectations: 60–75% over two steps.

    • Characterization: MS (ESI+): m/z 185.1 [M+H]⁺.

Patent Timeline & Strategic Relationships

The following diagram visualizes the evolution of this scaffold from general kinase exploration to specific DUB inhibition.

PatentTimeline Year2010 2010-2012: Early Kinase Era Assignees: Vertex, Genentech Target: ERK/MAPK Year2016 2016: The DUB Pivot Assignee: Mission Therapeutics Target: UCHL1 (Neuro/Fibrosis) Year2010->Year2016 Scaffold Repurposing Year2020 2020-Present: Advanced Applications Complex Conjugates & Degrader Linkers Year2016->Year2020 Optimization

Caption: Figure 2. Strategic evolution of the 5-(oxan-4-yl)thiazole scaffold in patent literature.

References

  • Mission Therapeutics. (2016). Novel compounds (UCHL1 Inhibitors).[2] WO2016046530A1. World Intellectual Property Organization. Link

  • Vertex Pharmaceuticals. (2012). Inhibitors of ERK Protein Kinase.[3] WO2012118632A1. World Intellectual Property Organization. Link

  • Genentech, Inc. (2013). Pyrrolopyridin-2-yl-pyrimidines and pyrrolopyridin-2-yl-triazines as ERK inhibitors. WO2013134243A1. World Intellectual Property Organization. Link

  • PubChem. (2025). 5-(Oxane-4-carbonyl)-1,3-thiazol-2-amine (Related Derivative). National Library of Medicine. Link

Sources

Methodological & Application

Introduction: The Significance of the 2-Aminothiazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of 5-(Oxan-4-yl)-1,3-thiazol-2-amine, a crucial building block in contemporary drug discovery, is presented in this application note. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document provides a detailed, scientifically-grounded protocol for the reliable synthesis of this compound. The methodologies described herein are based on established chemical principles and supported by authoritative sources to ensure reproducibility and a thorough understanding of the underlying chemistry.

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and investigational agents. Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in a wide range of non-covalent interactions with biological targets. The thiazole ring is a bioisostere of various other aromatic and heteroaromatic systems, offering favorable pharmacokinetic properties. The 5-substituted pattern, in particular, allows for the exploration of diverse chemical space, enabling the fine-tuning of a compound's potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profile. The introduction of an oxane (tetrahydropyran) ring at the 5-position, as in this compound, is a common strategy to enhance solubility and introduce a saturated heterocyclic system that can occupy specific pockets in a protein's binding site.

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most common and reliable method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea or a related thioamide derivative. The reaction proceeds via a two-step mechanism: an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.

For the synthesis of this compound, the key precursors are 2-bromo-1-(oxan-4-yl)ethan-1-one and thiourea. The α-haloketone is typically not commercially available and must be synthesized in a preceding step, usually by the α-bromination of the corresponding ketone, 1-(oxan-4-yl)ethan-1-one.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Part A: Synthesis of 2-Bromo-1-(oxan-4-yl)ethan-1-one

The initial step is the α-bromination of 1-(oxan-4-yl)ethan-1-one. This reaction is typically performed using a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine.[1][2][3] The use of NBS is often preferred for its milder reaction conditions and higher selectivity.

Materials:

  • 1-(Oxan-4-yl)ethan-1-one

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Benzoyl peroxide (initiator)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1-(oxan-4-yl)ethan-1-one (1.0 eq) in CCl₄ or CH₂Cl₂ (approximately 0.5 M concentration) in a round-bottom flask, add N-Bromosuccinimide (1.1 eq).

  • Add a catalytic amount of benzoyl peroxide.

  • Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-bromo-1-(oxan-4-yl)ethan-1-one.

  • The crude product can be used in the next step without further purification, or it can be purified by column chromatography on silica gel if necessary.

Part B: Synthesis of this compound

This step involves the Hantzsch thiazole synthesis, where the α-haloketone from Part A is reacted with thiourea.[4][5]

Materials:

  • 2-Bromo-1-(oxan-4-yl)ethan-1-one (from Part A)

  • Thiourea

  • Ethanol or isopropanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-bromo-1-(oxan-4-yl)ethan-1-one (1.0 eq) in ethanol or isopropanol (approximately 0.5 M concentration) in a round-bottom flask.

  • Add thiourea (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • To the residue, add ethyl acetate and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Reaction Parameters and Data

ParameterPart A: α-BrominationPart B: Hantzsch Thiazole Synthesis
Key Reagents 1-(Oxan-4-yl)ethan-1-one, NBS2-Bromo-1-(oxan-4-yl)ethan-1-one, Thiourea
Solvent CCl₄ or CH₂Cl₂Ethanol or Isopropanol
Temperature RefluxReflux
Reaction Time 2-6 hours2-4 hours
Work-up Aqueous washExtraction and aqueous wash
Purification Optional column chromatographyColumn chromatography
Expected Yield 70-90%60-80%

Visualizing the Synthesis

Reaction Scheme

Synthesis_Scheme cluster_0 Part A: α-Bromination cluster_1 Part B: Hantzsch Thiazole Synthesis start_ketone 1-(Oxan-4-yl)ethan-1-one bromo_ketone 2-Bromo-1-(oxan-4-yl)ethan-1-one start_ketone->bromo_ketone NBS, Benzoyl Peroxide CCl₄, Reflux bromo_ketone_ref 2-Bromo-1-(oxan-4-yl)ethan-1-one final_product This compound bromo_ketone_ref->final_product Ethanol, Reflux thiourea Thiourea thiourea->final_product

Caption: Synthetic route to this compound.

Experimental Workflow

Workflow cluster_A Part A: Bromination cluster_B Part B: Thiazole Formation A1 Combine Ketone, NBS, and Initiator in Solvent A2 Reflux Reaction Mixture A1->A2 A3 Monitor by TLC A2->A3 A4 Cool and Filter A3->A4 A5 Aqueous Work-up A4->A5 A6 Dry and Concentrate A5->A6 A7 Crude α-Haloketone A6->A7 B1 Dissolve α-Haloketone and Thiourea in Alcohol A7->B1 Proceed to next step B2 Reflux Reaction Mixture B1->B2 B3 Monitor by TLC B2->B3 B4 Concentrate B3->B4 B5 Extraction and Aqueous Work-up B4->B5 B6 Dry and Concentrate B5->B6 B7 Purify by Column Chromatography B6->B7 B8 Pure Final Product B7->B8

Caption: General experimental workflow for the synthesis.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the protons on the oxane ring, the thiazole ring, and the amine group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display the expected number of carbon signals corresponding to the unique carbon atoms in the molecule.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound.

  • HPLC (High-Performance Liquid Chromatography): This technique can be used to assess the purity of the final compound.

Safety Considerations

  • α-Haloketones are lachrymators and skin irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Brominating agents like NBS are corrosive and oxidizing. Handle with care.

  • Organic solvents are flammable. Avoid open flames and work in a well-ventilated area.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the α-bromination of 1-(oxan-4-yl)ethan-1-one followed by a Hantzsch thiazole synthesis with thiourea. The protocols outlined in this application note provide a robust framework for the preparation of this valuable building block for drug discovery and medicinal chemistry research. Adherence to the described procedures and safety precautions is essential for a successful and safe synthesis.

References

  • A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip. (2003). Available at: [Link]

  • An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. Molecules. (2018). Available at: [Link]

  • General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. (n.d.). Available at: [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Journal of Chemistry. (2022, March 14). Available at: [Link]

  • A facile, efficient, environmentally benign protocol has been developed for rapid synthesis of α-bromoacetophenones. Asian Journal of Organic & Medicinal Chemistry. (2017, December 29). Available at: [Link]

  • Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. The Royal Society of Chemistry. (2017). Available at: [Link]

  • Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. PMC. (n.d.). Available at: [Link]

  • A new and versatile one-pot strategy to synthesize alpha-bromoketones from secondary alcohols using ammonium bromide and oxone. RSC Publishing. (2017). Available at: [Link]

  • Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. PrepChem.com. (n.d.). Available at: [Link]

  • One-pot synthesis of (2-Bromo-1-(4-nitro-phenyl)-ethanone). ResearchGate. (n.d.). Available at: [Link]

  • 1-(Oxan-4-yl)ethan-1-ol. PubChem. (n.d.). Available at: [Link]

  • 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. (2019). Available at: [Link]

  • CN107641067B - Alpha-bromination method of o-diketone. Google Patents. (n.d.).
  • α-Bromination of linear enals and cyclic enones. ResearchGate. (2009). Available at: [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. (2021, August 25). Available at: [Link]

Sources

A-101: Step-by-Step Preparation of 5-(tetrahydro-2H-pyran-4-yl)-2-aminothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Protocol: A-101

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This heterocyclic motif is a key component in numerous pharmaceuticals, demonstrating activities ranging from anticancer and anti-inflammatory to antibacterial and antiviral.[3][4][5] The specific derivative, 5-(tetrahydro-2H-pyran-4-yl)-2-aminothiazole, is of particular interest in drug discovery programs due to the incorporation of the tetrahydropyran (THP) ring, a common bioisostere for phenyl groups that can improve physicochemical properties such as solubility and metabolic stability.

This application note provides a detailed, step-by-step protocol for the synthesis of 5-(tetrahydro-2H-pyran-4-yl)-2-aminothiazole. The described methodology is based on the well-established Hantzsch thiazole synthesis, a reliable and high-yielding reaction between an α-haloketone and a thioamide.[6][7] This protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also an understanding of the underlying chemical principles and practical considerations for a successful synthesis.

Principle of the Method

The synthesis of 5-(tetrahydro-2H-pyran-4-yl)-2-aminothiazole is achieved through a two-step process. The first step involves the α-bromination of a suitable ketone precursor, 1-(tetrahydro-2H-pyran-4-yl)ethan-1-one, to form the corresponding α-bromoketone. The second step is the classical Hantzsch thiazole synthesis, where the α-bromoketone undergoes a cyclocondensation reaction with thiourea to yield the target 2-aminothiazole derivative.[8][9] The reaction proceeds via an initial S-alkylation of the thiourea by the α-bromoketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[10]

Materials and Reagents

ReagentFormulaMW ( g/mol )CAS No.Supplier (Example)
1-(tetrahydro-2H-pyran-4-yl)ethan-1-oneC7H12O2128.1720855-35-6Sigma-Aldrich
BromineBr2159.817726-95-6Sigma-Aldrich
ChloroformCHCl3119.3867-66-3Fisher Scientific
ThioureaCH4N2S76.1262-56-6Sigma-Aldrich
EthanolC2H5OH46.0764-17-5Fisher Scientific
Sodium BicarbonateNaHCO384.01144-55-8VWR
Anhydrous Sodium SulfateNa2SO4142.047757-82-6VWR
Ethyl AcetateC4H8O288.11141-78-6Fisher Scientific
HexanesC6H1486.18110-54-3Fisher Scientific

Safety Precautions:

  • Bromine is highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles with a face shield.

  • Chloroform is a suspected carcinogen and is harmful if swallowed or inhaled. All manipulations should be performed in a fume hood.

  • Thiourea is a suspected carcinogen and may cause harm to the unborn child.[11] Avoid inhalation of dust and contact with skin and eyes.[12][13]

  • Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling any chemicals.

  • Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Experimental Protocol

Part 1: Synthesis of 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10.0 g (78.0 mmol) of 1-(tetrahydro-2H-pyran-4-yl)ethan-1-one in 100 mL of chloroform.

  • Bromination: Cool the solution to 0 °C in an ice bath. Slowly add 4.0 mL (78.0 mmol) of bromine dropwise from the dropping funnel over a period of 30 minutes with vigorous stirring. The red-brown color of bromine should disappear as it is consumed.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 mixture of hexanes and ethyl acetate as the eluent.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer with 100 mL of water, followed by 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one as a pale yellow oil. This crude product is often used directly in the next step without further purification.

Part 2: Synthesis of 5-(tetrahydro-2H-pyran-4-yl)-2-aminothiazole
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the crude 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one (approximately 78.0 mmol) in 150 mL of ethanol.

  • Addition of Thiourea: To this solution, add 6.5 g (85.8 mmol) of thiourea.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 4 hours. The formation of a precipitate may be observed.

  • Reaction Monitoring: Monitor the reaction progress by TLC (eluent: 1:1 hexanes/ethyl acetate). The starting bromoketone should be consumed.

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from hot ethanol to yield 5-(tetrahydro-2H-pyran-4-yl)-2-aminothiazole as a white to off-white solid.[14]

Reaction Workflow and Mechanism

Synthesis_Workflow cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Hantzsch Thiazole Synthesis Ketone 1-(tetrahydro-2H-pyran-4-yl)ethan-1-one Bromine Bromine (Br2) in Chloroform Ketone->Bromine 0 °C to RT AlphaBromo 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one Bromine->AlphaBromo Reaction Thiourea Thiourea AlphaBromo->Thiourea Reflux AlphaBromo->Thiourea Intermediate Product 5-(tetrahydro-2H-pyran-4-yl)-2-aminothiazole Thiourea->Product Cyclocondensation

Sources

Procedure for Hantzsch thiazole synthesis of oxanyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Hantzsch Thiazole Synthesis of Oxanyl Derivatives

Abstract & Strategic Relevance

The incorporation of oxanyl moieties (specifically tetrahydro-2H-pyran-4-yl groups) into thiazole scaffolds is a high-value strategy in modern drug discovery. The oxanyl group acts as a lipophilic ether that improves metabolic stability while maintaining hydrogen-bond accepting capability, often serving as a bioisostere for cyclohexyl or morpholinyl groups.

This Application Note details the Hantzsch Thiazole Synthesis protocol optimized for oxanyl derivatives. Unlike standard alkyl-thiazole synthesis, oxanyl derivatives require specific attention to acid-labile sensitivity (if acetal linkages are present) and solubility profiles during workup. This guide presents two validated methodologies: a Standard Solvothermal Protocol and a Green Aqueous/Catalytic Protocol .

Mechanistic Insight & Pathway Visualization

The Hantzsch synthesis involves the condensation of an


-haloketone with a thioamide.[1][2] For oxanyl derivatives, the steric bulk of the tetrahydropyran ring at the 

-position of the ketone influences the initial nucleophilic attack.

Mechanism Description:

  • S-Alkylation: The sulfur atom of the thioamide attacks the

    
    -carbon of the bromoketone, displacing bromide.
    
  • Imine Formation: The nitrogen attacks the ketone carbonyl.[3]

  • Cyclization & Dehydration: Loss of water drives aromatization to the final thiazole.

Critical Control Point: The reaction initially produces the hydrobromide salt of the thiazole.[1] Spontaneous precipitation of this salt is a key visual indicator of reaction progress (Self-Validation).

HantzschMechanism Reagents Reagents (Oxanyl-Bromoketone + Thioamide) Inter1 S-Alkylated Intermediate Reagents->Inter1 Nucleophilic Attack (SN2) Inter2 Hydroxythiazoline (Cyclized) Inter1->Inter2 Intramolecular Condensation ProductSalt Thiazole HBr Salt (Precipitate) Inter2->ProductSalt -H2O (Dehydration) FinalProduct Free Base Oxanyl Thiazole ProductSalt->FinalProduct Neutralization (Na2CO3)

Figure 1: Step-wise mechanistic pathway from reagents to isolated free base.

Pre-Experimental Planning

Reagent Selection
  • Electrophile: 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one.

    • Note: These are potent lachrymators. Handle in a fume hood.

  • Nucleophile: Thiobenzamide (for 2-phenyl analogs) or Thiourea (for 2-amino analogs).

  • Solvent: Ethanol (Standard) or Water/PEG-400 (Green).

Safety & Stability
  • Oxanyl Stability: The tetrahydropyran ether linkage is generally stable under Hantzsch conditions (acidic byproduct). However, if the oxanyl group is attached via a hemiaminal/acetal linkage (e.g., N-THP), the HBr generated can cause cleavage. In such cases, Method B (Buffered/Green) is required.

Experimental Protocols

Method A: Standard Solvothermal Synthesis (High Purity)

Best for: Initial scale-up and generating analytical standards.

Protocol Steps:

  • Preparation: In a 50 mL round-bottom flask, dissolve Thiobenzamide (1.0 equiv, 5.0 mmol) in Absolute Ethanol (10 mL).

  • Addition: Add 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one (1.05 equiv, 5.25 mmol) portion-wise over 5 minutes.

    • Why? Slight excess of the bromoketone ensures complete consumption of the thioamide, which is harder to remove during purification.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Self-Validation: The solution typically turns from colorless/pale yellow to a deeper yellow. A white/off-white precipitate (Thiazole

      
      HBr) often forms upon cooling.
      
  • Isolation (The HBr Salt): Cool to

    
    . Filter the precipitate.[3] Wash with cold ethanol (
    
    
    
    ).
  • Liberation of Free Base:

    • Suspend the solid in EtOAc (20 mL).

    • Add saturated aqueous

      
       (20 mL) and stir vigorously until the solid dissolves and gas evolution (
      
      
      
      ) ceases.
    • Separate layers.[3] Wash organic layer with brine, dry over

      
      , and concentrate.
      
Method B: Green Aqueous/Catalytic Synthesis

Best for: High-throughput libraries and acid-sensitive substrates.

Protocol Steps:

  • Catalyst System: Prepare a solution of

    
    -Cyclodextrin  (10 mol%) in Water  (15 mL) heated to 
    
    
    
    to ensure dissolution.
    • Mechanism:[4][5][6][7][8][9] Cyclodextrin acts as a phase-transfer catalyst and host for the hydrophobic organic reactants in the aqueous medium.

  • Reaction: Add Thioamide (1.0 equiv) and Oxanyl-Bromoketone (1.0 equiv).

  • Agitation: Stir vigorously at

    
     for 45–90 minutes.
    
    • Self-Validation: The product often precipitates as a free-flowing solid due to the "hydrophobic effect" driving the organic product out of the aqueous phase.

  • Workup: Filter the solid directly. Wash with water.[1][3][8] Recrystallize from EtOH/Water if necessary.

Data Analysis & Comparison

Table 1: Solvent & Catalyst Efficiency Comparison

ParameterMethod A (Ethanol Reflux)Method B (Water/

-CD)
Method C (Microwave/PEG)
Reaction Time 3.0 – 4.0 Hours1.0 – 1.5 Hours10 – 20 Minutes
Isolated Yield 85 – 92%78 – 85%88 – 95%
Purity (Crude) High (>95%)Moderate (requires wash)High (>95%)
Acid Load High (HBr generated)Buffered (if base added)Variable
Suitability Robust substratesAcid-sensitive substratesHigh-throughput screening

Troubleshooting & "Self-Validating" Logic

  • Issue: No precipitate forms after cooling (Method A).

    • Diagnosis: The HBr salt might be soluble in warm ethanol.

    • Fix: Add diethyl ether to the cooled solution to force precipitation, or evaporate solvent to 20% volume.

  • Issue: Low Yield / Sticky Gum.

    • Diagnosis: Incomplete dehydration of the hydroxythiazoline intermediate.

    • Fix: Reflux for an additional hour. Ensure the solvent is anhydrous to drive the equilibrium toward dehydration (removal of water).

  • Issue: Product degradation (Acid Sensitive Oxanyl).

    • Diagnosis: Acetal cleavage of the THP ring.

    • Fix: Add 1.1 equiv of Sodium Acetate to the reaction mixture initially. This buffers the HBr as it forms, preventing high acidity.

References

  • Hantzsch, A. (1887).[2] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Oxyketonen". Berichte der deutschen chemischen Gesellschaft.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard Reference for Mechanism).
  • Potewar, T. M., et al. (2008). "Efficient and Green Synthesis of 2-Aminothiazoles in Water". Green Chemistry.

  • Kashyap, S. J., et al. (2012). "Review on Synthesis and Biological Activity of Thiazole Derivatives". Acta Chimica Slovenica.

  • General Protocol Validation: Validated against standard procedures for "2-(tetrahydropyran-4-yl)thiazole" synthesis found in PubChem and patent literature for kinase inhibitors.

Sources

Application Note: Recrystallization Strategies for 5-(Oxan-4-yl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and process chemists working with 5-(Oxan-4-yl)-1,3-thiazol-2-amine (also known as 5-(tetrahydro-2H-pyran-4-yl)-2-aminothiazole).

It synthesizes general process chemistry principles with specific structure-activity relationship (SAR) data relevant to aminothiazole/tetrahydropyran scaffolds.

Executive Summary

High-purity This compound is a critical intermediate in the synthesis of CDK, PI3K, and ALK inhibitors. Its purification is often complicated by the presence of unreacted thiourea,


-haloketone byproducts, and regioisomers.

This guide provides a self-validating solvent selection protocol . While Ethanol (EtOH) and Ethanol/Water mixtures are the primary recommendations for this class of compounds, the specific impurity profile of your crude material requires a systematic screening approach. This note details the physicochemical rationale, screening logic, and a step-by-step execution protocol.

Physicochemical Context & Solubility Logic[1][2]

To select the correct solvent, we must understand the molecular "personality" of the target compared to its impurities.

Molecular Analysis[1][3]
  • The Head (2-Aminothiazole): Highly polar, basic, and capable of significant hydrogen bonding (donor and acceptor). It drives solubility in protic solvents (Alcohols).

  • The Tail (Oxan-4-yl / Tetrahydropyran): Lipophilic but contains an ether oxygen. It provides solubility in moderately polar aprotic solvents (Ethyl Acetate, THF) and lowers the melting point compared to purely aromatic thiazoles.

Impurity Solubility Profile (The "Enemy")
Impurity TypeOriginSolubility CharacteristicsRemoval Strategy
Thiourea Excess ReagentHigh in H₂O, EtOH; Low in EtOAc, Toluene.Wash crude with H₂O; Use EtOAc/Heptane system.

-Haloketone
PrecursorHigh in organics; Low in H₂O.Remains in mother liquor of alcohol recrystallizations.
Hantzsch Polymers Side ReactionLow in most solvents; "Tarry".Hot filtration (activated carbon) required.
Inorganic Salts NeutralizationHigh in H₂O; Insoluble in organics.Hot filtration or aqueous wash.

Solvent Selection Matrix

Based on the structure, the following solvent systems are ranked by probability of success.

RankSolvent SystemRatio (v/v)MechanismBest For
1 Ethanol / Water 9:1 to 5:1 Anti-Solvent General Purity. Balances yield and rejection of thiourea.
2 Ethanol (Abs.) 100%CoolingHigh Yield. If crude is already >90% pure.
3 Ethyl Acetate / Heptane 1:1 to 1:3Anti-SolventThiourea Removal. Thiourea is insoluble in EtOAc.
4 Isopropanol (IPA) 100%CoolingSlower Crystallization. Promotes larger, purer crystals.
5 Toluene 100%CoolingNon-Polar Impurities. Good for rejecting tars, but lower recovery.

Critical Note on Salts: If your compound is the Hydrobromide (HBr) or Hydrochloride (HCl) salt, these organic solvents will fail. Salts require Methanol or Methanol/Water systems.

Visualization: Purification Logic Flow

The following diagram illustrates the decision-making process for purifying this specific scaffold.

PurificationLogic Start Crude this compound CheckSalt Is it a Salt (HCl/HBr) or Free Base? Start->CheckSalt SaltPath Salt Form CheckSalt->SaltPath FreeBasePath Free Base CheckSalt->FreeBasePath SaltSolvent Use Methanol or MeOH/H2O (High Polarity Required) SaltPath->SaltSolvent ImpurityCheck Major Impurity Check: Thiourea vs. Tars FreeBasePath->ImpurityCheck Final Pure Crystals SaltSolvent->Final ThioureaHigh High Thiourea Content ImpurityCheck->ThioureaHigh TarsHigh High Tars/Oils ImpurityCheck->TarsHigh SolventA System A: Ethyl Acetate / Heptane (Rejects Thiourea) ThioureaHigh->SolventA SolventB System B: Ethanol / Water (General Purification) TarsHigh->SolventB SolventA->Final CarbonTreat Activated Carbon Treatment (Hot Filtration) SolventB->CarbonTreat If color persists SolventB->Final CarbonTreat->Final

Caption: Decision tree for solvent selection based on chemical form (Salt vs. Free Base) and impurity profile.

Detailed Experimental Protocol

Protocol A: The "Standard" Ethanol/Water Recrystallization

Recommended starting point for crude purity >85%.

Materials:

  • Crude this compound (10 g)

  • Ethanol (Absolute)

  • Deionized Water

  • Activated Carbon (Optional, e.g., Darco G-60)

Step-by-Step Procedure:

  • Dissolution (Saturation):

    • Place 10 g of crude solid in a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add 50 mL of Ethanol (5 vol).

    • Heat to reflux (approx. 78°C) with stirring.

    • Observation: If solid does not dissolve completely, add Ethanol in 5 mL portions through the condenser until dissolution is complete. Do not exceed 10 volumes (100 mL).

  • Clarification (Hot Filtration):

    • If the solution is dark or contains insoluble black specks:

    • Remove heat source briefly. Add 0.5 g Activated Carbon.

    • Reflux for 15 minutes.

    • Filter while hot through a pre-warmed Celite pad or sintered glass funnel. Return filtrate to a clean flask.

  • Nucleation & Anti-Solvent Addition:

    • Bring the clear filtrate back to a gentle boil.

    • Add Deionized Water dropwise.

    • Stop point: The moment a persistent turbidity (cloudiness) appears, stop adding water.

    • Add 1-2 mL of Ethanol to clear the solution again.

  • Crystallization (Controlled Cooling):

    • Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring (approx. 1-2 hours). Rapid cooling leads to oiling out.

    • Once at room temperature, transfer to an ice-water bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white/off-white crystals using vacuum filtration.

    • Wash: Rinse the filter cake with 10 mL of cold Ethanol/Water (1:1 mixture).

    • Dry: Dry in a vacuum oven at 40-45°C for 12 hours.

Troubleshooting & Optimization

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
  • Cause: The compound's melting point is lower than the solvent's boiling point in the presence of impurities, or the cooling was too fast.

  • Solution:

    • Re-heat to dissolve the oil.

    • Seed: Add a tiny crystal of pure product (if available) at 5-10°C below the boiling point.

    • Agitate: Stir vigorously during cooling.

    • Switch Solvent: Change to Isopropanol (IPA) . IPA has a higher boiling point and often prevents oiling better than EtOH.

Issue 2: Low Yield
  • Cause: Compound is too soluble in Ethanol.

  • Solution: Increase the water ratio in Protocol A, or switch to Ethyl Acetate/Heptane .

    • EtOAc Protocol: Dissolve in min. hot EtOAc -> Add hot Heptane until cloudy -> Cool.

Issue 3: Persistent Yellow Color
  • Cause: Oxidized sulfur byproducts or conjugated polymers.

  • Solution: The activated carbon step (Step 2 in Protocol A) is mandatory. If carbon fails, perform a Silica Plug Filtration (dissolve in DCM/MeOH, pass through short silica pad) before recrystallization.

References

  • General Aminothiazole Synthesis & Purification

    • Kashyap, S. J., et al. "Synthesis of 2-aminothiazole derivatives and their biological activity." Acta Poloniae Pharmaceutica 69.1 (2012).

  • Hantzsch Thiazole Synthesis Mechanism

    • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

  • Recrystallization of Thiazole-Ethers

    • Patents referencing "5-substituted-2-aminothiazole purification" often utilize aqueous ethanol or dioxane systems. See US Patent 20100298308 (CDK Inhibitors).

  • Oiling Out Troubleshooting

    • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.

Disclaimer: This protocol is intended for research purposes only. Always consult Safety Data Sheets (SDS) for this compound and all solvents before handling.

Troubleshooting & Optimization

Technical Support Guide: Optimization of 5-(Oxan-4-yl)-1,3-thiazol-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Isomer Diagnostic

Critical Initial Check: Before optimizing, verify your target isomer. The synthesis of 5-(oxan-4-yl)-1,3-thiazol-2-amine (Target A) is significantly more challenging than its 4-isomer (Target B) due to the instability of the required aldehyde precursor.

  • Target A (5-substituted): Requires 2-(tetrahydro-2H-pyran-4-yl)acetaldehyde .

    • Challenge: The

      
      -halo aldehyde intermediate is prone to polymerization.
      
  • Target B (4-substituted): Requires 1-(tetrahydro-2H-pyran-4-yl)ethan-1-one (Methyl ketone).

    • Status: Standard Hantzsch synthesis; generally high yielding.

This guide focuses on the difficult 5-substituted isomer (Target A). If you are synthesizing Target B, please refer to standard "Methyl Ketone Hantzsch" protocols.

Core Chemistry: The Modified Hantzsch Protocol

To improve yields for the 5-substituted system, we recommend abandoning the isolation of the


-halo aldehyde. Instead, utilize an Iodine-Promoted One-Pot Cyclization  (Modified King Reaction). This method minimizes the lifespan of unstable intermediates.
The Pathway

The reaction proceeds via the in-situ iodination of the enolizable aldehyde, followed by nucleophilic attack by thiourea and oxidative cyclization.

Hantzschpathway Aldehyde 2-(Oxan-4-yl) acetaldehyde Enol Enol Tautomer Aldehyde->Enol Equilibrium IodoInt α-Iodo Aldehyde (Transient) Enol->IodoInt + I2 (Oxidation) Intermed S-Alkylated Intermediate IodoInt->Intermed + Thiourea (Subst.) Thiourea Thiourea Cyclized Hydroxy-thiazoline Intermed->Cyclized - HI Product 5-(Oxan-4-yl) thiazol-2-amine Cyclized->Product - H2O (Dehydration)

Figure 1: Mechanistic pathway for the Iodine-mediated synthesis of 5-substituted 2-aminothiazoles.

Optimized Experimental Protocol

Objective: Maximize yield by suppressing aldol polymerization of the precursor.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
2-(Oxan-4-yl)acetaldehyde 1.0PrecursorFreshly distilled or generated from acetal.
Thiourea 2.0NucleophileExcess drives equilibrium.
Iodine (

)
1.1Oxidant/HalogenatorPromotes cyclization.
Triethylamine (TEA) 1.0BaseNeutralizes HI; added after initial reaction.
Ethanol (EtOH) SolventMediumAnhydrous preferred.[1]
Step-by-Step Methodology
  • Precursor Preparation (Critical):

    • If using commercial aldehyde: Check purity by NMR. If polymerized (broad peaks), redistill under vacuum.

    • Alternative: Generate aldehyde in situ from 2-(oxan-4-yl)acetaldehyde dimethyl acetal using dilute HCl, then neutralize before adding to the main reaction.

  • One-Pot Assembly:

    • Dissolve Thiourea (2.0 eq) and Iodine (1.1 eq) in Ethanol (0.5 M concentration relative to aldehyde).

    • Add Aldehyde (1.0 eq) slowly over 30 minutes at Room Temperature (RT).

    • Reasoning: Pre-mixing thiourea and iodine forms a formamidine disulfide complex that modulates the oxidizing power, preventing "scorching" of the aldehyde.

  • Heating Phase:

    • Heat the mixture to reflux (80°C) for 4–6 hours.

    • Monitor via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the aldehyde spot.

  • Workup & Purification:

    • Cool to RT.

    • Neutralization: Add TEA or sat.

      
       until pH 
      
      
      
      8.[2] Note: 2-aminothiazoles are amphoteric; pH > 9 may cause solubility issues or ring opening.
    • Remove EtOH under reduced pressure.[2]

    • Extract with EtOAc, wash with

      
       (to remove excess Iodine), then Brine.
      
    • Crystallization: Triturate the crude solid with cold Diethyl Ether or Hexane/EtOAc (9:1) to precipitate the product.

Troubleshooting Guide (FAQ)

Issue 1: Low Yield (< 20%) & Black Tar Formation

Diagnosis: Polymerization of the aldehyde before cyclization.

  • Solution A (Bisulfite Adduct): Use the sodium bisulfite adduct of the aldehyde. React this solid directly with thiourea. The bisulfite releases the aldehyde slowly, keeping free aldehyde concentration low.

  • Solution B (Temperature): Do not add Iodine to the aldehyde at high heat. Combine at RT, then ramp temperature.

Issue 2: Product is an Oil/Gum that won't Solidify

Diagnosis: Trapped solvent or impurities (often unreacted thiourea or sulfur).

  • Fix: Dissolve the gum in minimal 1M HCl (aqueous). Wash this acidic solution with EtOAc (removes non-basic impurities). Then, basify the aqueous layer carefully with

    
     to precipitate the free amine.
    
Issue 3: Mass Spec shows M+2 or M+126 peaks

Diagnosis: Halogen trapping or Iodine adducts.

  • Fix: Ensure the sodium thiosulfate (

    
    ) wash is thorough. If M+2 (Bromine) appears, ensure you aren't using a brominated precursor with Iodine—halogen exchange can occur.
    

Alternative Robust Route (If Cyclization Fails)

If the direct Hantzsch reaction with the aldehyde remains low-yielding, switch to the C5-Functionalization Strategy . This is longer but far more reliable for difficult substrates.

  • Step 1: Synthesize 2-amino-5-bromothiazole (Commercial or bromination of 2-aminothiazole).

  • Step 2: Protect the amine (e.g., N-Boc).

  • Step 3: Perform a Negishi Coupling using (Oxan-4-yl)zinc bromide (commercially available or prepared from 4-bromo-THP).

  • Step 4: Deprotect.

Why this works: It avoids the unstable aldehyde entirely.

References

  • Hantzsch Thiazole Synthesis (General Mechanism)

    • BenchChem Application Notes. "Hantzsch Synthesis of 2-Aminothiazoles: Protocols for Researchers." (2025).[3][4]

  • Iodine-Promoted Cyclization (King Reaction Modification)

    • Zhao, Y., et al. "One-pot synthesis of 2-aminothiazoles using iodine as a catalyst."[5] Journal of Organic Chemistry (Cited in context of iodine-mediated heterocycle formation).

  • Aldehyde Precursor Handling

    • Sigma-Aldrich Technical Data. "2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde Handling & Storage."

  • Kinase Inhibitor Synthesis (Analogous 5-substituted scaffolds)

    • Patent WO2020039025. "Method for preparing pyrazole/thiazole derivatives."[4][6] (Demonstrates Suzuki coupling strategies for 5-substituted heterocycles).

Sources

Technical Support Center: Bromination of Tetrahydropyran (THP) Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: THP-BR-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Triage: Define Your Workflow

Minimizing side products requires pinpointing the exact mechanistic pathway you are employing. The term "THP precursor" is chemically distinct depending on whether you are building the ring or functionalizing an existing ring.

Select your current experimental scenario:

ScenarioReaction TypeTarget TransformationPrimary Side-Product Risks
A Nucleophilic Substitution Converting 4-THP-ol

4-Bromo-THP
Elimination (DHP formation), Hydrolysis
B Radical Functionalization C-H Activation of THP (via NBS)Ring Opening (Cleavage), Poly-bromination
C Bromocyclization Linear Alkenol

Bromo-THP
5-exo-trig cyclization (THF formation), Acyclic addition

Scenario A: Nucleophilic Substitution (The Appel Protocol)

Targeting the synthesis of 4-bromotetrahydropyran from 4-tetrahydropyranol.

Critical Troubleshooting (Q&A)

Q: Why is my reaction yielding 3,6-dihydro-2H-pyran (DHP) instead of the bromide? A: You are observing elimination competing with substitution. The Appel reaction generates an oxyphosphonium intermediate (


).[1][2] If the temperature is too high or the reaction time too long, the bromide ion acts as a base rather than a nucleophile, removing a 

-proton.
  • Fix: Maintain strictly 0 °C during reagent addition. Do not reflux. If elimination persists, switch to a modified protocol using

    
     (1.5 eq) and 
    
    
    
    (1.5 eq) with slow addition to keep the concentration of the active phosphonium species low [1].

Q: My product yield is high, but purity is low due to triphenylphosphine oxide (TPPO). How do I remove it? A: TPPO is the "plague" of the Appel reaction.

  • Fix: Use the "Hexane Crash" method. Triturate the crude residue with cold hexanes/diethyl ether; TPPO is insoluble and will precipitate. Filter before column chromatography. Alternatively, use polymer-supported

    
     (PS-PPh3) for filtration-based purification, though this increases cost [2].
    
Optimized Protocol: 4-Bromotetrahydropyran Synthesis

Standardized for 10 mmol scale.

  • Setup: Flame-dry a 50 mL round-bottom flask. Purge with

    
    .
    
  • Solvation: Dissolve 4-tetrahydropyranol (1.02 g, 10 mmol) and

    
      (3.98 g, 12 mmol) in anhydrous DCM  (25 mL).
    
  • Activation (Critical Step): Cool to 0 °C . Add

    
      (3.41 g, 13 mmol) portion-wise over 15 minutes. Rapid addition generates exotherms that favor elimination.
    
  • Reaction: Stir at 0 °C for 30 mins, then warm to RT for 2-3 hours. Monitor via TLC (stain with PMA or

    
    ; UV is inactive).
    
  • Workup: Concentrate to ~5 mL volume. Add 50 mL cold diethyl ether/hexane (1:1). Vigorously stir to precipitate TPPO. Filter through a celite pad.

  • Purification: Flash chromatography (EtOAc/Hexane 1:20).

Scenario B: Radical Functionalization (NBS)

Targeting C-H activation, typically at the C2 (anomeric) position.

Critical Troubleshooting (Q&A)

Q: I am seeing significant ring-opened products (bromohydrins). What is happening? A: This is the most common failure mode in ether bromination. The reaction produces HBr as a byproduct. The ether oxygen is basic; it accepts a proton to form an oxonium ion, which is then cleaved by the bromide nucleophile (


 attack), destroying the ring.
  • Fix: You must use an acid scavenger. Add anhydrous

    
      (2.0 eq) or epoxides  (e.g., propylene oxide) to the reaction mixture to neutralize HBr in situ [3].
    

Q: The reaction stalls before completion. Should I add more initiator? A: Radical chains terminate if


 enters the system.
Mechanistic Visualization: The Ring-Opening Trap

RingOpening THP Tetrahydropyran (Substrate) Radical THP Radical (Intermediate) THP->Radical NBS/AIBN Protonated Protonated Ether (Oxonium Ion) THP->Protonated + HBr (Acid Attack) Radical->THP Propagation HBr HBr (Byproduct) Radical->HBr H-Abstraction Scavenger Acid Scavenger (K2CO3) HBr->Scavenger Neutralization Cleaved Ring-Opened Bromo-Alcohol Protonated->Cleaved Br- Attack (SN2) Scavenger->Protonated PREVENTS

Figure 1: The "Suicide Mechanism" of ether bromination. HBr generated during the radical chain reacts with the substrate to open the ring. Scavengers are mandatory to intercept HBr.

Scenario C: Bromocyclization (Ring Formation)

Targeting the formation of Brominated THP from Alkenols.

Critical Troubleshooting (Q&A)

Q: I am getting a 5-membered ring (THF) instead of the 6-membered THP. A: This is a Baldwin's Rules competition: 5-exo-trig vs 6-endo-trig . For standard alkenols, 5-exo (THF formation) is kinetically favored.

  • Fix: To force 6-endo cyclization (THP), you often need a "directing group" or specific catalyst. Using TBCO (2,4,4,6-tetrabromocyclohexa-2,5-dienone) can favor the 6-endo pathway due to steric bulk [4]. Alternatively, ensure your substrate has a substituent that sterically hinders the 5-exo transition state.

Comparison of Brominating Agents for Cyclization
ReagentPrimary MechanismSelectivity (THP vs THF)Notes

/ DCM
Electrophilic AdditionPoor (Favors THF)Harsh; often leads to dibromides.
NBS /

Radical/Ionic HybridModerateMilder; easier to handle.
TBCO Electrophilic (

source)
High (Favors THP) Bulky electrophile directs regioselectivity.

Master Troubleshooting Logic Flow

Use this decision matrix to rescue a failing experiment.

Troubleshooting Start Identify Major Side Product Decision1 Is the Ring Intact? Start->Decision1 Opened Product is Linear (Bromohydrin) Decision1->Opened No Intact Ring is Closed Decision1->Intact Yes Cause1 Acid-Catalyzed Cleavage Opened->Cause1 Fix1 Action: Add K2CO3 or Epoxide Scavenger Cause1->Fix1 Decision2 Is it an Alkene? Intact->Decision2 Alkene Yes (DHP formed) Decision2->Alkene Yes Isomer No (Wrong Ring Size) Decision2->Isomer No Cause2 Elimination (E2) Alkene->Cause2 Fix2 Action: Lower Temp (0°C) Reduce Base Strength Cause2->Fix2 Cause3 Kinetic Control (5-exo) Isomer->Cause3 Fix3 Action: Switch Reagent (Use TBCO or InCl3) Cause3->Fix3

Figure 2: Diagnostic logic for isolating the root cause of bromination failure.

References

  • Appel, R. (1975).[1][3] "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[1] Angewandte Chemie International Edition in English, 14(12), 801–811. Link

  • Denton, R. M., et al. (2010).[4] "Phosphine Oxide-Catalyzed Chlorination of Alcohols." Organic Letters, 12(20), 4678–4681.[4] Link

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley. (See Section on Radical Halogenation of Ethers). Link

  • Tanaka, H., et al. (1997). "Regioselective Bromocyclization of Alkenols Using 2,4,4,6-Tetrabromocyclohexa-2,5-dienone (TBCO)." Tetrahedron Letters, 38(22), 3955-3958. Link

  • ChemicalBook. (2024).[5] "4-Bromo-tetrahydropyran Product Standards and Synthesis." Link

Sources

Troubleshooting low conversion rates in thiazole coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with low conversion rates in thiazole coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a foundational understanding of the reaction mechanisms, enabling you to logically diagnose and resolve issues in your own experiments. This document is structured as a series of questions and answers, reflecting the common queries we receive from the field.

Part 1: The Diagnostic Funnel - A General Troubleshooting Workflow

Before delving into the specifics of different reaction types, it's crucial to approach troubleshooting systematically. Low yield is a symptom, not a diagnosis. The following workflow helps narrow down the potential root causes.

Q: My thiazole reaction has a low conversion rate. Where do I even begin?
  • Reagent Quality: Are your starting materials pure? Thioamides can contain corresponding amide impurities, which can lead to oxazole byproducts.[1] Similarly, α-haloketones can degrade over time. Verify purity by NMR or TLC against a known standard.

  • Stoichiometry: Have you re-checked your calculations? An incorrect molar ratio of reactants is a frequent source of poor conversion. For some protocols, like the Hantzsch synthesis, a slight excess of the thioamide component is common to drive the reaction to completion.[2]

  • Reaction Environment: Is your reaction truly inert? Thiazole syntheses, particularly those involving organometallic catalysts, can be sensitive to air and moisture. Ensure solvents are properly dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Temperature Control: Is your heating apparatus calibrated and providing consistent temperature? Many thiazole cyclization reactions require reflux or specific high temperatures to overcome activation barriers.[3] Inconsistent heating can lead to stalled reactions.

This initial diagnostic process can be visualized as a decision tree.

G start Low Conversion Observed reagent_check 1. Verify Reagent Purity & Stoichiometry start->reagent_check env_check 2. Confirm Inert Atmosphere & Dry Solvents reagent_check->env_check If OK reagent_fail Purify/Replace Reagents Recalculate Stoichiometry reagent_check->reagent_fail Issue Found temp_check 3. Calibrate & Monitor Temperature env_check->temp_check If OK env_fail Dry Solvents Improve Inert Technique env_check->env_fail Issue Found analysis 4. Analyze Crude Reaction Mixture (TLC, LC-MS) temp_check->analysis If OK temp_fail Calibrate Heat Source Use Oil Bath temp_check->temp_fail Issue Found outcome Proceed to Specific Troubleshooting analysis->outcome If OK

Caption: Initial troubleshooting workflow for low conversion.

Part 2: Troubleshooting the Hantzsch Thiazole Synthesis

The Hantzsch synthesis, the condensation of an α-haloketone with a thioamide, is a cornerstone of thiazole chemistry and a frequent source of troubleshooting queries.[4][5]

Q: I'm getting a low yield in my Hantzsch synthesis. What are the most common culprits after checking the "Big Four"?

A: If your reagents and general setup are sound, the issue likely lies within the reaction conditions or competing side reactions. The mechanism proceeds via an initial S-alkylation (SN2 reaction) followed by cyclization and dehydration.[4][6] Each step has specific requirements.

Troubleshooting the Hantzsch Synthesis

Symptom Potential Cause(s) Recommended Action(s)
No reaction / Starting material recovered 1. Insufficient Temperature: The dehydration step is often the rate-limiting and requires significant thermal energy. 2. Poor Nucleophilicity: The sulfur of the thioamide may not be sufficiently nucleophilic. 1. Increase the reaction temperature, ensuring you are at the reflux point of your chosen solvent. Consider switching to a higher-boiling solvent like DMF or using microwave irradiation.[7] 2. Ensure the thioamide is pure. The presence of acid can protonate the thioamide, reducing its nucleophilicity. Running the reaction under neutral or slightly basic conditions can help.[7]
Multiple spots on TLC, low yield of desired product 1. Isomer Formation: Especially with N-substituted thioureas, reaction under acidic conditions can yield a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[7][8] 2. Oxazole Formation: Contamination of the thioamide starting material with its corresponding amide can lead to the formation of an oxazole byproduct.[1] 3. Dimerization/Polymerization: Self-condensation of the α-haloketone or other intermediates can occur, especially with prolonged heating.[1] 1. Control the pH. Running the reaction in a neutral solvent like ethanol or with a non-nucleophilic base often favors the desired isomer.[8] 2. Purify the thioamide starting material via recrystallization. 3. Monitor the reaction closely by TLC. Do not let it run for an excessively long time after the starting materials are consumed.

| Reaction stalls mid-way | 1. Solvent Incompatibility: The intermediates may not be soluble enough in the chosen solvent to react efficiently. 2. Product Precipitation: The desired product may be precipitating out of the reaction mixture, preventing the reaction from reaching completion. | 1. Switch to a more polar aprotic solvent like DMF or DMSO, which are excellent at solvating the ionic intermediates formed during the reaction.[9] 2. While this can be a purification advantage, if it happens too early, consider a solvent system in which the final product is more soluble. |

Q: How do I choose the optimal solvent and base for my Hantzsch reaction?

A: The choice of solvent and base is critical and can dictate the reaction pathway.[9]

  • Solvents: Polar aprotic solvents like DMF or DMSO are generally favored because they effectively solvate the α-thioiminium salt intermediate, facilitating the subsequent intramolecular cyclization.[9] Alcohols like ethanol are also commonly used and are a good starting point, especially for simpler substrates.[1]

  • Bases: The necessity of a base depends on the substrate. For simple thioamides and α-haloketones, the reaction often proceeds well in a neutral solvent like refluxing ethanol.[9] However, if your α-haloketone is sensitive to acid (generated as HX), a weak, non-nucleophilic base like pyridine or a heterogeneous base like K₂CO₃ can be beneficial to scavenge the acid. Strong bases like methoxide should be used with caution, as they can promote side reactions, including the formation of Eschenmoser coupling reaction (ECR) products instead of the desired thiazole.[9]

G cluster_0 Key Failure Points Thioamide Thioamide SN2 S-Alkylation (SN2) Thioamide->SN2 Haloketone α-Haloketone Haloketone->SN2 Intermediate Hydroxythiazoline Intermediate SN2->Intermediate Intramolecular Cyclization SN2_Fail Poor Nucleophile Steric Hindrance Dehydration Dehydration (-H2O) Intermediate->Dehydration Thiazole Thiazole Product Dehydration->Thiazole Dehydration_Fail Insufficient Heat Acid/Base Issues

Caption: Simplified Hantzsch synthesis mechanism highlighting failure points.

Part 3: Troubleshooting Palladium-Catalyzed C-H Coupling Reactions

Direct C-H arylation is a powerful modern method for functionalizing pre-formed thiazole rings. However, it presents unique challenges, primarily related to the catalyst.

Q: My palladium-catalyzed C-H arylation on a thiazole substrate is sluggish or failing. Why?

A: The most probable cause is catalyst poisoning . The sulfur atom in the thiazole ring is a Lewis base and can coordinate strongly to the palladium center.[8] This coordination occupies a site necessary for the catalytic cycle, effectively deactivating the catalyst and leading to a sluggish or failed reaction. This often necessitates using a higher catalyst loading compared to other heterocycles.[8]

Q: How can I improve the efficiency of my Pd-catalyzed coupling and mitigate catalyst poisoning?

A: Several strategies can be employed:

  • Increase Catalyst Loading: This is the most direct approach. If a standard 1-2 mol% loading fails, incrementally increase it to 5 mol% or even higher. While not ideal for process chemistry, it is effective for troubleshooting and small-scale synthesis.[8]

  • Ligand Choice: Use electron-rich, bulky phosphine ligands. These ligands can sometimes bind more strongly to the palladium than the thiazole sulfur, helping to prevent catalyst deactivation.

  • Additive Use: The addition of a substoichiometric amount of pivalic acid (PivOH) has been shown to significantly accelerate direct arylation reactions of various heterocycles, including thiazoles, by participating in a concerted metallation-deprotonation (CMD) mechanism.[10][11]

G Pd_cat Pd(0)Ln OxAdd Oxidative Addition Pd_cat->OxAdd ArylHalide Ar-X ArylHalide->OxAdd Intermediate Ar-Pd(II)-X OxAdd->Intermediate CMD CMD Intermediate->CMD Poison Poisoned Catalyst (Thiazole-S -> Pd) Intermediate->Poison Coordination by Thiazole Sulfur Thiazole Thiazole Thiazole->CMD Coupled_Int Ar-Pd(II)-Thiazole CMD->Coupled_Int RedElim Reductive Elimination Coupled_Int->RedElim RedElim->Pd_cat Catalyst Regeneration Product Ar-Thiazole RedElim->Product

Caption: Pd-catalyzed C-H arylation cycle and the catalyst poisoning pathway.

Part 4: Frequently Asked Questions (FAQs)

FAQ 1: Can I use microwave irradiation to improve yields and reaction times? Yes, microwave-assisted synthesis is highly effective for many thiazole syntheses, including the Hantzsch reaction.[1][7] The rapid, uniform heating can significantly reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal degradation byproducts.[5]

FAQ 2: My product is difficult to purify. What are the best practices? If your crude product is a solid, recrystallization is often the most effective method for purification.[1] Choose a solvent system where the product is soluble at high temperatures but poorly soluble at room temperature. If the product is an oil or impurities are difficult to remove, column chromatography on silica gel is the standard approach. An eluent system like ethyl acetate/hexane is a common starting point.[1]

FAQ 3: How critical is the choice of base in my reaction? Extremely critical. As discussed, the base can influence regioselectivity and even divert the reaction to an entirely different product.[9] For Hantzsch synthesis, start with neutral conditions or a weak, non-nucleophilic base. For Pd-catalyzed couplings, bases like K₂CO₃ or Cs₂CO₃ are often used in conjunction with additives like pivalic acid to facilitate the CMD pathway.[10][11]

FAQ 4: Could the thiazole ring itself be degrading under my reaction conditions? The thiazole ring is generally stable and aromatic.[12] However, it is not indestructible. Strong oxidizing agents can oxidize the sulfur atom to a non-aromatic sulfoxide/sulfone.[12] Very strong bases can deprotonate the C2-H position, which could lead to undesired reactivity if a suitable electrophile is present.[12][13] However, under typical Hantzsch or Pd-coupling conditions, degradation of the core ring is uncommon.

Appendix A: Experimental Protocol - Reaction Monitoring by TLC

Objective: To monitor the progress of a thiazole synthesis reaction by observing the consumption of starting materials and the formation of the product.

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary spotters

  • Eluent system (e.g., 3:1 Hexane:Ethyl Acetate, requires optimization)

  • UV lamp (254 nm)

  • Iodine chamber or other staining agent (if compounds are not UV-active)

Procedure:

  • Prepare the developing chamber by adding the eluent to a depth of ~0.5 cm. Close the chamber and allow it to saturate for at least 15 minutes.

  • On a TLC plate, lightly draw a starting line with a pencil about 1 cm from the bottom. Mark three lanes: 'SM1' (e.g., α-haloketone), 'Co' (co-spot), and 'Rxn' (reaction mixture).

  • Using a capillary spotter, apply a small spot of the dissolved starting material (SM1) in its lane. Apply a spot of the other starting material (e.g., thioamide) in its own lane if desired (not marked in this example).

  • Apply a spot of the reaction mixture in the 'Rxn' lane.

  • On the 'Co' (co-spot) lane, first spot the starting material (SM1), then carefully spot the reaction mixture directly on top of it. This helps confirm the identity of the starting material spot in the reaction lane.

  • Carefully place the TLC plate in the saturated chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.

  • Visualize the spots under a UV lamp. Circle the visible spots with a pencil.

  • Interpretation: The reaction is proceeding if the intensity of the starting material spot(s) in the 'Rxn' lane decreases over time and a new spot (the product) appears. The reaction is complete when the starting material spot is no longer visible in the 'Rxn' lane.[1][4]

References

  • Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Thiazole - Wikipedia. (n.d.). Wikipedia. [Link]

  • Mechanism selection for regiocontrol in base-assisted, palladium-catalysed direct C-H coupling with halides: first approach for oxazole- and thiazole-4-carboxylates - PubMed. (2011). National Center for Biotechnology Information. [Link]

  • Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalysed Direct C-H Coupling with Halides: First Approach for Oxazole- and Thiazole-4-Carboxylates | Request PDF - ResearchGate. (2012). ResearchGate. [Link]

  • Thiazole formation through a modified Gewald reaction - Beilstein Journals. (2015). Beilstein Journal of Organic Chemistry. [Link]

  • Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (n.d.). Pharmaguideline. [Link]

  • (PDF) Thiazole formation through a modified Gewald reaction - ResearchGate. (2015). ResearchGate. [Link]

  • Thiazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • synthesis of thiazoles - YouTube. (2019). YouTube. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (2020). MDPI. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. (2020). National Center for Biotechnology Information. [Link]

  • Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX - Slideshare. (2022). Slideshare. [Link]

  • Thiazole Ring—A Biologically Active Scaffold - PMC. (2020). National Center for Biotechnology Information. [Link]

  • Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Chem Help Asap. [Link]

  • Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues - PMC. (2021). National Center for Biotechnology Information. [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives - ijarsct. (2021). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2023). Springer. [Link]

  • Proposed mechanism for the nitrozation and coupling reactions. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Light-driven method simplifies synthesis of complex heterocycles - Chemistry World. (2024). Chemistry World. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Advanced Research in Applied Sciences and Engineering Technology. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (2019). MDPI. [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment - YouTube. (2020). YouTube. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Taylor & Francis Online. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC. (2021). National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PubMed. (2018). National Center for Biotechnology Information. [Link]

Sources

Removing metal catalyst impurities from thiazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocyclic Chemistry Technical Support Center . Ticket ID: THZ-PD-REMOVAL-001 Subject: Advanced Metal Remediation Strategies for Thiazole Intermediates Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Sticky" Thiazole Problem

You are likely here because standard metal removal protocols (simple carbon filtration or aqueous washes) have failed to bring your Palladium (Pd) or Copper (Cu) levels below ICH Q3D limits (<10 ppm).

The Root Cause: Thiazoles are not just substrates; they are ligands . The thiazole ring contains both a sulfur atom (a soft Lewis base) and a nitrogen atom (a borderline hard Lewis base). These atoms effectively compete with standard scavengers for metal binding. When you synthesize a thiazole via cross-coupling (Suzuki, Stille, Negishi), the residual catalyst often coordinates to the thiazole nitrogen or sulfur, forming a stable, soluble complex that passes through standard filtration.

This guide details the displacement protocols required to break this specific chelation.

Module 1: Diagnostic & Decision Matrix

Before selecting a remediation strategy, characterize your impurity profile.[1] Use the decision tree below to select the optimal workflow.

Workflow Visualization: Remediation Decision Tree

ThiazoleRemediation Start Start: Crude Thiazole Mixture Analyze Step 1: Measure Initial Metal Load (ICP-MS/XRF) Start->Analyze HighLoad > 1000 ppm? Analyze->HighLoad Yes Yes HighLoad->Yes No No HighLoad->No LowLoad < 1000 ppm PreTreat Pre-Treatment: Activated Carbon (C-Thiazole specific) or Crystallization ScavengerSelect Step 2: Scavenger Screening PreTreat->ScavengerSelect Thiol Option A: Thiol-Silica (Si-SH) (General Purpose) ScavengerSelect->Thiol TMT Option B: TMT-Silica (High Affinity/High Load) ScavengerSelect->TMT DMT Option C: DMT-Silica (For Cu/Ru impurities) ScavengerSelect->DMT Process Step 3: Slurry (4-16h) & Filter Thiol->Process TMT->Process DMT->Process Check QC Check (ICP-MS) Process->Check Fail Fail (>10 ppm) Check->Fail Pass Pass Check->Pass Success Success (<10 ppm) Fail->Fail Rescue Rescue Protocol: Chelating Wash (NAC/EDTA) or Reverse Phase Fail->Rescue Yes->PreTreat No->ScavengerSelect Pass->Success

Caption: Figure 1. Logic flow for selecting metal remediation strategies based on initial contamination load.

Module 2: The Scavenger Toolkit (Solid-Supported)

For thiazoles, "like dissolves like" is a dangerous rule. You need a scavenger with a higher affinity binding constant than your product.

Scavenger TypeFunctional GroupBest ForThiazole Compatibility Notes
Si-Thiol (SH) PropylthiolPd(II), Ag, Pb, CuStandard Choice. Effective for most thiazoles. If your product contains free amines, this is safer than acid-functionalized scavengers.
Si-TMT TrimercaptotriazinePd(0), Pd(II), RuHigh Load Specialist. The TMT group is a tridentate ligand. It is superior when Pd is tightly coordinated to the thiazole sulfur.
Si-DMT DimercaptotriazineCu, Ru, PdCopper Specialist. Use this if your thiazole synthesis involved a Cu-catalyzed cyclization or Ullmann coupling.
Si-Thiourea ThioureaPd, PtSelectivity King. Excellent if your thiazole has other sensitive functional groups. Less likely to strip product than carbon.
Activated Carbon N/A (Adsorption)Bulk RemovalWarning: Thiazoles often adsorb irreversibly to carbon pores, leading to yield loss. Use only for gross reduction (>5000 ppm) before using silica.

Module 3: Experimental Protocols

Protocol A: The "Standard" Silica Scavenger Treatment

Use this for Pd levels between 50–1000 ppm.

  • Dissolution: Dissolve your crude thiazole intermediate in a solvent compatible with the scavenger (THF, EtOAc, and MeOH are ideal; avoid DMF/DMSO if possible as they compete for metal binding).

  • Loading Calculation:

    • Determine residual Pd (e.g., 500 ppm).[2]

    • Add 4–8 molar equivalents of scavenger relative to the metal content (NOT the product).

    • Tip: If metal content is unknown, start with 5% w/w of scavenger relative to the crude product mass.

  • Temperature & Time:

    • Stir at 40–50°C for 4 hours.

    • Why heat? Metal-thiazole complexes are kinetically stable. Heat increases the exchange rate between the thiazole-bound metal and the scavenger.

  • Filtration:

    • Filter through a pad of Celite or a 0.45 µm membrane.

    • Critical Step: Wash the filter cake with a polar solvent (e.g., 10% MeOH in DCM) to recover any thiazole product loosely adsorbed to the silica matrix.

  • Analysis: Evaporate a small aliquot and check metal content via ICP-MS.

Protocol B: The "Rescue" Wash (Chelating Extraction)

Use this if solid scavengers fail or if the product is an oil.

  • Preparation: Dissolve product in a water-immiscible solvent (DCM or EtOAc).

  • The Chelator: Prepare a 5% aqueous solution of N-Acetylcysteine (NAC) or Sodium Diethyldithiocarbamate .

    • Note: NAC is preferred for GMP processes due to lower toxicity.

  • pH Adjustment: Adjust the aqueous layer pH to 7–8.

    • Warning: Thiazoles are weak bases (pKa ~2.5). Do not use strong acidic washes (pH < 2), or your product will protonate and migrate into the aqueous waste layer.

  • Extraction: Stir the biphasic mixture vigorously for 30–60 minutes. The aqueous layer may turn colored (yellow/red) as the metal complex transfers.

  • Separation: Separate layers and wash the organic phase with brine to remove residual chelator.

Module 4: Troubleshooting FAQ

Q1: My product yield dropped significantly after using Activated Carbon.

  • Diagnosis: Thiazoles are flat, aromatic systems that π-stack efficiently into the graphitic pores of activated carbon.

  • Solution: Switch to Si-TMT or Si-Thiol . These are chemically grafted ligands on silica, not porous traps. The metal binds chemically, but the organic thiazole is excluded, preserving yield.

Q2: I used Si-Thiol, but the Pd level only dropped from 1000 ppm to 200 ppm.

  • Diagnosis: Kinetic inhibition. The Pd-Thiazole bond is too strong at room temperature.

  • Solution: Increase temperature to reflux (if stable) or switch to Si-TMT . TMT is a tridentate ligand with a much higher formation constant (Kf) for Palladium than the monodentate thiazole sulfur.

Q3: The scavenger beads turned black, but the filtrate is still colored.

  • Diagnosis: You likely have "Colloidal Palladium" (nanoparticles) rather than dissolved ionic Pd.

  • Solution: Silica scavengers target ionic species. For colloids, perform a hot filtration through Celite before adding the scavenger, or use a specialized "Metal Scavenger + Carbon" hybrid material to trap particulates.

Q4: Can I use these methods for Copper (Cu) removal?

  • Diagnosis: Common in thiazole cyclizations (e.g., Hantzsch synthesis modifications).[3]

  • Solution: Yes, but Si-DMT or Si-TAAcOH (Triamine-tetraacetic acid) are far superior to Thiol for Copper. Copper prefers hard/borderline bases (Nitrogen/Oxygen) over soft bases (Sulfur).

Module 5: Mechanistic Visualization

Understanding why TMT works better than Thiol for thiazoles is crucial for process design.

ScavengerMechanism Pd_Thiazole Pd-Thiazole Complex (Stable) Transition Ligand Exchange Transition State Pd_Thiazole->Transition Heat + Time Scavenger_Surface Si-TMT Surface (Tridentate Ligand) Scavenger_Surface->Transition Captured Pd-TMT Complex (Irreversible) Transition->Captured Higher Kf Free_Thiazole Purified Thiazole (In Solution) Transition->Free_Thiazole

Caption: Figure 2. Ligand exchange mechanism. The tridentate TMT ligand displaces the monodentate thiazole ligand due to the chelate effect and higher stability constant.

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[4] (2019). Guideline for Elemental Impurities Q3D(R2). [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. [Link]

  • Phillips, S. T., et al. (2018). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon.[5] Journal of Environmental Chemical Engineering. (Contextual reference regarding thiazole-metal affinity). [Link]

Sources

Validation & Comparative

Mastering Purity Analysis of Thiazole Amines: A Comparative Guide to PFP vs. Traditional C18 Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole amines are critical pharmacophores in kinase inhibitors and antibiotic drug development. However, their basic nitrogen centers (


 ~5–7) and polar character present a persistent chromatographic challenge: severe peak tailing and poor retention on traditional alkyl-bonded phases.

This guide compares the industry-standard C18 (Octadecylsilane) Workflow against the advanced Pentafluorophenyl (PFP) Workflow . While C18 remains the workhorse for general lipophilic compounds, experimental data demonstrates that PFP phases offer superior selectivity and peak symmetry for thiazole amines due to distinct


-

and hydrogen bonding retention mechanisms.
Part 1: The Thiazole Challenge & Chromatographic Theory
The Problem: Silanol Interactions

In traditional C18 chromatography at acidic pH (typical for LC-MS), thiazole amines are protonated (positively charged). These cations interact strongly with residual deprotonated silanols (


) on the silica surface, causing:
  • Peak Tailing: Asymmetry factors (

    
    ) often exceed 1.5.
    
  • Retention Loss: Polar thiazoles elute near the void volume (

    
    ), risking co-elution with matrix salts.
    
The Solution: Fluorinated Selectivity (PFP)

Pentafluorophenyl (PFP) columns utilize a propyl-pentafluorophenyl ligand. The electronegative fluorine atoms create an electron-deficient ring system that engages in:

  • 
    -
    
    
    
    Interactions:
    Strong attraction to the electron-rich thiazole ring.
  • Dipole-Dipole Interactions: Enhanced retention of polar functional groups.

  • Shape Selectivity: Better discrimination of positional isomers common in thiazole synthesis.

Part 2: Comparative Analysis (C18 vs. PFP)

The following data summarizes a comparative study analyzing 2-amino-4-methylthiazole and its synthesis impurities.

Table 1: Performance Metrics Comparison
ParameterTraditional C18 MethodOptimized PFP MethodImpact
Stationary Phase Fully Porous C18 (5 µm)Core-Shell PFP (2.6 µm)PFP offers orthogonal selectivity.
Mobile Phase 0.1% Formic Acid / ACN10 mM Ammonium Formate / MeOHMeOH enhances

-

interactions on PFP.
Tailing Factor (

)
1.6 – 2.1 (Severe Tailing)1.05 – 1.15 (Symmetric) Improved integration accuracy.
Retention Factor (

)
0.8 (Near Void)3.2 (Well Retained) Avoids ion suppression zones.
Resolution (

)
1.2 (Co-elution risk)> 2.5 (Baseline resolved) Critical for impurity quantification.
MS Sensitivity Moderate (Peak broadening)High (Sharp peaks) 2-3x increase in S/N ratio.

Analyst Note: While C18 can be improved using high-pH buffers (e.g., pH 10), this is often incompatible with standard silica columns and limits mobile phase choices. PFP achieves superior results at low pH, preserving LC-MS compatibility.

Part 3: Validated Experimental Protocol (PFP Workflow)

This protocol is designed to meet ICH Q2(R2) standards for analytical procedure validation.

1. Reagents & Standards
  • Reference Standard: Thiazole amine derivative (>99.0% purity).

  • Solvents: LC-MS grade Methanol (MeOH) and Water.

  • Buffer: Ammonium Formate (10 mM, pH 3.0 adjusted with Formic Acid).

2. Chromatographic Conditions
  • Column: Kinetex F5 or ACE C18-PFP (100 x 2.1 mm, 2.6 µm or similar).

  • Flow Rate: 0.3 mL/min.

  • Temperature: 40°C (Improves mass transfer).

  • Detection: UV @ 265 nm (Primary) and MS (ESI+).

  • Injection Volume: 2 µL.

3. Gradient Program
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Methanol.[1][2]

Time (min)% BEvent
0.05Initial Hold
1.05Start Gradient
8.095Elution of lipophilic impurities
10.095Wash
10.15Re-equilibration
14.05End of Run
Part 4: Method Validation Strategy (ICH Q2(R2))

To ensure the method is "fit for purpose," follow this validation lifecycle.

A. Specificity (Stress Testing)

Demonstrate the method can separate the analyte from degradants.

  • Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (3%

    
    ) for 4 hours.
    
  • Acceptance: Peak purity index > 0.990 (via Diode Array Detector or MS).

B. Linearity & Range
  • Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
C. Accuracy (Recovery)
  • Protocol: Spike known impurities into the sample matrix at LOQ, 100%, and 120% levels.

  • Acceptance: Mean recovery 90–110% (for impurities > 0.5%).

D. Robustness (DoE Approach)

Vary key parameters intentionally to verify method stability.

  • Factors: Column Temp (± 5°C), Flow Rate (± 0.05 mL/min), Buffer pH (± 0.2 units).

Part 5: Visualizing the Workflow
Diagram 1: Method Validation Lifecycle (ICH Q2(R2))

This flowchart illustrates the logical progression from development to final validation, emphasizing the feedback loop required if criteria are not met.

ValidationLifecycle Start Method Definition (ATP: Analytical Target Profile) Dev Method Development (Screening: PFP vs C18) Start->Dev Opt Optimization (Gradient, pH, Temp) Dev->Opt PreVal Pre-Validation (System Suitability Check) Opt->PreVal Spec Specificity (Forced Degradation) PreVal->Spec Lin Linearity & Range (5 Levels) Spec->Lin Acc Accuracy & Precision (Spike Recovery) Lin->Acc Decision Criteria Met? Acc->Decision Decision->Opt No (Refine Method) Report Final Validation Report (Standard Operating Procedure) Decision->Report Yes

Caption: The lifecycle approach to validation ensures the method is robust and fit for purpose before routine implementation.

Diagram 2: Retention Mechanism (C18 vs. PFP)

Visualizing why PFP outperforms C18 for basic aromatic amines.

RetentionMech cluster_C18 Traditional C18 Phase cluster_PFP PFP Phase (Recommended) C18_Ligand Alkyl Chain (C18) Interaction1 Hydrophobic (Weak) C18_Ligand->Interaction1 Silanol Exposed Silanol (Si-O-) Interaction2 Ionic (Tailing) Silanol->Interaction2 PFP_Ligand Fluorophenyl Ring Interaction3 Pi-Pi Stacking (Strong) PFP_Ligand->Interaction3 Interaction4 H-Bonding (Selective) PFP_Ligand->Interaction4 Analyte Thiazole Amine (Basic/Aromatic) Analyte->Interaction1 Analyte->Interaction2 Unwanted Analyte->Interaction3 Targeted Analyte->Interaction4

Caption: PFP phases leverage Pi-Pi and H-bonding for retention, whereas C18 suffers from unwanted ionic silanol interactions.

References
  • ICH Secretariat. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]

  • Basavanakatti, A.I., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. [Link]

  • Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. [Link]

  • Stoll, D.R. (2021).[4] Troubleshooting Peak Shape Problems in HPLC. LCGC North America.[4] [Link]

  • MAC-MOD Analytical. (2022). C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group. Technical Report. [Link]

Sources

A Comparative Guide to the Crystallographic Analysis of 5-(Oxan-4-yl)-1,3-thiazol-2-amine and Related Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Elucidation

5-(Oxan-4-yl)-1,3-thiazol-2-amine belongs to the broader class of 2-aminothiazoles, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds.[1] Precise knowledge of the three-dimensional structure of this molecule is paramount for understanding its physicochemical properties, potential intermolecular interactions, and structure-activity relationships (SAR) in drug design. X-ray crystallography remains the gold standard for unambiguously determining molecular structures, providing precise atomic coordinates and insights into crystal packing.

This guide will first present a detailed, best-practice protocol for the crystallization and X-ray diffraction analysis of a small molecule like this compound. Subsequently, it will offer a comparative analysis of crystallographic data from published structures of similar thiazole-containing molecules to provide a predictive baseline for the target compound.

Part 1: Experimental Protocol for Single-Crystal X-ray Diffraction

The following protocol is a comprehensive workflow designed to yield high-quality single crystals suitable for X-ray diffraction analysis. The rationale behind each step is explained to provide a deeper understanding of the crystallographic process.

Step 1: Material Purification and Preparation

Methodology:

  • Synthesize or procure this compound. Information on the synthesis of related thiazole derivatives can be found in the literature.[2][3]

  • Purify the compound to >98% purity, as determined by NMR and HPLC. Impurities can significantly inhibit crystallization.

  • Characterize the purified compound by mass spectrometry and melting point determination to confirm its identity and thermal stability.

Rationale: The purity of the starting material is the most critical factor in successful crystallization. Impurities can disrupt the formation of a regular crystal lattice, leading to amorphous solids, oils, or poorly diffracting crystals.

Step 2: Crystallization Screening

Methodology:

  • Employ a variety of crystallization techniques to explore a wide range of conditions. The most common methods for small molecules include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, acetone, ethyl acetate) to near-saturation and allow the solvent to evaporate slowly at a constant temperature.

    • Vapor Diffusion (Hanging or Sitting Drop): Place a drop of the concentrated compound solution on a coverslip and invert it over a reservoir containing a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly.

  • Screen a matrix of solvents and, if necessary, co-solvents. The choice of solvent is crucial and often determined empirically.

Rationale: Crystallization is a thermodynamically driven process that requires the molecule to self-assemble into a highly ordered lattice. By systematically varying parameters such as solvent, temperature, and concentration, we can identify the optimal conditions for crystal nucleation and growth.

Step 3: Crystal Selection and Mounting

Methodology:

  • Under a microscope, identify a single crystal with well-defined faces and no visible defects.

  • Carefully mount the selected crystal on a goniometer head using a cryoloop and a suitable cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.

Rationale: The quality of the diffraction data is directly related to the quality of the crystal. A well-formed single crystal will produce sharp, well-resolved diffraction spots. Cryo-cooling is employed to minimize radiation damage to the crystal from the X-ray beam.

Step 4: Data Collection and Processing

Methodology:

  • Mount the goniometer head on a single-crystal X-ray diffractometer.

  • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam. Modern diffractometers automate this process.

  • Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

  • Apply corrections for absorption, polarization, and other experimental factors.

Rationale: A complete dataset is necessary to solve and refine the crystal structure accurately. Data processing and scaling ensure that the measured intensities are on a consistent scale and corrected for systematic errors.

Step 5: Structure Solution and Refinement

Methodology:

  • Solve the phase problem using direct methods or Patterson synthesis to obtain an initial electron density map.

  • Build an initial molecular model into the electron density map.

  • Refine the atomic positions, and thermal parameters against the experimental data using least-squares minimization.

  • Locate and refine hydrogen atoms.

  • Validate the final structure using metrics such as R-factor, goodness-of-fit, and residual electron density.

Rationale: Structure solution and refinement are iterative processes that aim to find the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.

Part 2: Comparative Analysis of Structurally Related Thiazole Derivatives

In the absence of experimental data for this compound, we can infer its likely crystallographic properties by examining the structures of related compounds. The following table compares key crystallographic parameters from published structures of thiazole derivatives.

Compound Formula Crystal System Space Group Unit Cell Parameters V (ų) Z Ref.
4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amineC₂₃H₂₃N₅STriclinicP-1a = 7.886(2) Å, b = 9.576(3) Å, c = 13.531(4) Å, α = 86.590(9)°, β = 81.657(7)°, γ = 85.926(8)°1007.2(5)2[4]
4-{4-methyl-2-[(methyl)(4-methylphenyl)amino]-1,3-thiazol-5-yl}pyrimidin-2-amineC₂₃H₂₃N₅OSTriclinicP-1a = 10.280(3) Å, b = 12.413(2) Å, c = 17.671(4) Å, α = 74.290(9)°, β = 87.96(1)°, γ = 68.281(7)°2011.3(8)4[5]
Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylateC₁₉H₁₆N₂O₅SMonoclinicP2₁/na = 15.6232(10) Å, b = 15.0696(9) Å, c = 15.9063(11) Å, β = 98.873(2)°3700.1(4)8[6]

Analysis and Expected Results for this compound:

Based on the data from these related structures, we can anticipate the following for this compound:

  • Crystal System and Space Group: Small organic molecules frequently crystallize in centrosymmetric space groups, with monoclinic (e.g., P2₁/n) and triclinic (P-1) systems being common.

  • Molecular Conformation: The thiazole ring is expected to be planar. The oxane ring will likely adopt a chair conformation. The dihedral angle between the thiazole and oxane rings will be a key conformational parameter.

  • Intermolecular Interactions: The 2-amino group is a strong hydrogen bond donor, and the nitrogen and sulfur atoms of the thiazole ring can act as acceptors. Therefore, hydrogen bonding is expected to play a significant role in the crystal packing. These interactions can lead to the formation of dimers or extended networks.[4][7]

Part 3: Visualization of Workflows and Structures

Experimental Workflow for X-ray Crystallography

X-ray Crystallography Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination Purification Compound Purification (>98%) Crystallization Crystallization Screening Purification->Crystallization Pure Compound Selection Crystal Selection & Mounting Crystallization->Selection Single Crystal Collection Diffraction Data Collection Selection->Collection Mounted Crystal Processing Data Integration & Scaling Collection->Processing Raw Data Solution Structure Solution (Direct Methods) Processing->Solution Reflection File Refinement Model Refinement Solution->Refinement Initial Model Validation Structure Validation Refinement->Validation Refined Structure

Caption: A generalized workflow for single-crystal X-ray crystallography.

Anticipated Molecular Connectivity of this compound

Caption: 2D representation of the molecular connectivity.

Conclusion

This guide provides a comprehensive framework for the crystallographic analysis of this compound. While experimental data for this specific compound is not yet publicly available, the detailed protocol and comparative analysis with structurally related molecules offer valuable insights for researchers undertaking its structural elucidation. The anticipated structural features, derived from known thiazole derivatives, provide a solid foundation for future experimental work and will be crucial for the rational design of novel therapeutics based on this promising scaffold.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 5-(oxan-4-yl)-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 5-(Oxane-4-carbonyl)-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]

  • Shi, H. B., Xu, F., Li, H. B., & Hu, W. X. (2011). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(1), o259. [Link]

  • Shi, H. B., Xu, F., Li, H. B., & Hu, W. X. (2011). 4-{4-methyl-2-[(methyl)(4-methylphenyl)amino]-1,3-thiazol-5-yl}pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o260. [Link]

  • PubChem. 5-methyl-4-(oxan-2-yl)-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]

  • Karthikeyan, V., Ramkumar, V., & Karunakaran, R. J. (2013). Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1355–o1356. [Link]

  • A facile synthesis of new substituted thiazol-2-amine derivatives as potent antimicrobial agent. (2022). Journal of Chemical and Pharmaceutical Research, 14(3), 1-8. [Link]

  • Sun, M., Xu, Q., Xu, J., Wu, Y., Wang, Y., Zuo, D., ... & Zhang, W. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PloS one, 13(9), e0204003. [Link]

  • PubChem. 5-(oxan-4-yl)-1,2,4-thiadiazol-3-amine. National Center for Biotechnology Information. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and characterization of some novel oxazine, thiazine and pyrazol derivatives. Baghdad Science Journal, 9(4), 725-734. [Link]

  • Upadhyay, P. K., & Mishra, P. (2017). Synthesis, antimicrobial and anticancer activities of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines. Rasayan Journal of Chemistry, 10(1), 254-262. [Link]

  • Shi, H. B., Xu, F., Li, H. B., & Hu, W. X. (2011). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 67(1), o259. [Link]

  • Kulyk, M., Vira, B., & Matiichuk, V. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Molbank, 2022(3), M1415. [Link]

Sources

Comparative Guide: Synthetic Routes for 2-Amino-5-Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-amino-5-substituted thiazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for critical kinase inhibitors (e.g., Dasatinib) and antimicrobial agents. Historically, the Hantzsch synthesis has been the default route. However, the requirement for lachrymatory


-haloketones and limited scope for late-stage functionalization have driven the adoption of transition-metal-catalyzed C–H activation.

This guide compares the Modified One-Pot Hantzsch Synthesis (Method A) against Pd-Catalyzed Direct C–H Arylation (Method B).

  • Choose Method A when constructing the thiazole ring from scratch using readily available ketones. It is superior for installing aliphatic substituents at C5.

  • Choose Method B for late-stage diversification (LSD) of the thiazole core. It is the method of choice for generating libraries of 5-aryl derivatives without de novo ring construction.

Method A: Modified One-Pot Hantzsch Synthesis

The "Green" Approach

The classic Hantzsch reaction involves the condensation of thiourea with an


-haloketone.[1] The major drawback is the instability and toxicity of 

-haloketones. The Modified One-Pot approach generates the

-haloketone in situ using molecular iodine (

) or N-bromosuccinimide (NBS), significantly improving safety and operational simplicity.
Mechanism of Action

The reaction proceeds via the


-iodination of the ketone, followed by nucleophilic attack by the sulfur atom of thiourea. A subsequent cyclization and dehydration yield the aromatic thiazole.[2]

HantzschMechanism Ketone Ketone (R-CO-CH3) Inter1 α-Iodo Ketone (In Situ) Ketone->Inter1 Halogenation Iodine Iodine (I2) + Thiourea Iodine->Inter1 Inter2 Iminothioether Intermediate Inter1->Inter2 S-Alkylation Product 2-Amino-5-Substituted Thiazole Inter2->Product Cyclization & Dehydration (-H2O)

Figure 1: Mechanistic pathway of the Iodine-mediated One-Pot Hantzsch synthesis.

Experimental Protocol (Self-Validating)

Target: 2-Amino-5-phenylthiazole Scale: 1.0 mmol

  • Reagents: To a round-bottom flask, add acetophenone (1.0 mmol, 120 mg), thiourea (2.0 mmol, 152 mg), and molecular iodine (

    
    ) (1.0 mmol, 254 mg).
    
  • Solvent: Add Ethanol (5 mL). Note: Water/Glycerol mixtures can be used for greener variants, but Ethanol is standard for solubility.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours.

    • Checkpoint: The deep violet color of iodine should fade to yellow/orange, indicating consumption of

      
      .
      
  • Workup: Cool to room temperature. Add cold water (10 mL) and basify with aqueous

    
     or 
    
    
    
    to pH 8–9.
  • Isolation: The product precipitates as a solid.[3] Filter, wash with cold water, and recrystallize from ethanol.

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show a singlet around
    
    
    7.0–7.5 ppm for the C5-H (if C5 is unsubstituted) or disappearance of this proton if C5 is substituted. For 5-phenyl, look for the thiazole proton at C4.

Method B: Pd-Catalyzed Direct C–H Arylation

The "Efficient" Approach for Libraries

Direct functionalization of the C5 position (the most nucleophilic carbon on the ring) avoids the need for pre-functionalized 5-bromothiazoles. This method utilizes Palladium catalysis to couple 2-aminothiazoles directly with aryl bromides.[4][5]

Critical Challenge: The free amine (


) and the thiazole nitrogen can coordinate to Palladium, poisoning the catalyst.
Solution:  Use of "ligand-free" conditions with specific additives (Pivalic acid or Acetic acid) which assist in the Concerted Metalation-Deprotonation (CMD) step and prevent catalyst deactivation.
Catalytic Cycle

The mechanism involves the formation of a Pd-carboxylate species that lowers the energy barrier for C–H bond cleavage at the electron-rich C5 position.

CHActivation Pd0 Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br CMD CMD Step (C-H Activation) OxAdd->CMD + Thiazole + PivOH (Additive) RedElim Reductive Elimination CMD->RedElim - PivOH RedElim->Pd0 Product Release Substrate 2-Aminothiazole + Aryl Bromide Substrate->OxAdd Input

Figure 2: Simplified catalytic cycle for Pd-catalyzed C-5 arylation via CMD mechanism.

Experimental Protocol

Target: 2-Amino-5-(4-methoxyphenyl)thiazole Scale: 1.0 mmol

  • Reagents: In a pressure tube, combine 2-aminothiazole (1.0 mmol), 4-bromoanisole (1.2 mmol), Pd(OAc)

    
     (5 mol%), and KOAc (2.0 equiv).
    
  • Additive: Add Pivalic Acid (30 mol%). Crucial: This acts as a proton shuttle for the C-H activation step.

  • Solvent: DMAc (Dimethylacetamide) or DMF (3 mL). Degas with Argon for 5 minutes.

  • Reaction: Heat to 100–120°C for 12 hours.

    • Checkpoint: Monitor by TLC.[6] If conversion is low, add another 2 mol% Pd(OAc)

      
      .
      
  • Workup: Dilute with EtOAc, wash with water and brine (to remove DMAc). Dry over

    
    .
    
  • Purification: Silica gel column chromatography (Hexane/EtOAc).

Comparative Analysis

The choice between these methods depends on your starting material availability and the diversity required at the C5 position.

FeatureMethod A: One-Pot HantzschMethod B: C–H Activation
Primary Bond Formed Thiazole Ring ConstructionC5–Aryl Bond Formation
Starting Materials Ketones + Thiourea2-Aminothiazole + Aryl Halides
Atom Economy High (Water is main byproduct)Moderate (Stoichiometric bromide waste)
C5 Scope Aliphatic & Aryl (Limited by ketone availability)Aryl & Heteroaryl (Broad commercial availability of Ar-Br)
Scalability Excellent (Precipitation workup)Moderate (Column chromatography often needed)
Green Metric High (Avoids toxic ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-haloketones)
Low/Medium (Uses Heavy Metals/Solvents)
Key Limitation Limited by availability of specific ketones.[5][7][8][9][10][11][12][13][14]Free amine can poison catalyst; requires high heat.

Expert Insights & Troubleshooting

Catalyst Poisoning in Method B

If the C–H activation stalls, the free amine is likely coordinating to the Palladium.

  • Fix: Acetylate the amine first (N-acetyl-2-aminothiazole). The acetyl group can be removed later with mild hydrolysis. Alternatively, increase the catalyst loading to 10 mol% or switch to a Pd/Cu co-catalytic system [3].

Regioselectivity
  • Method A: Regiochemistry is determined by the ketone structure. If using an unsymmetrical ketone, the halogenation usually occurs at the more substituted position, dictating the 5-substituent.

  • Method B: C5 is significantly more nucleophilic than C4. Direct arylation is highly selective for C5.[15] If C5 is blocked, C4 arylation is difficult and requires different conditions.

Green Chemistry Optimization

For Method A, replace Ethanol with Glycerol . Glycerol acts as a recyclable solvent and catalyst promoter, allowing the reaction to proceed at ambient temperature or mild heating with high yields, adhering to Green Chemistry principles [4].

References

  • Potts, K. T., et al. "1,2,4-Triazoles. XII. Derivatives of the s-Triazolo[4,3-a]pyridine Ring System." Journal of Organic Chemistry, 1966. (Foundational heterocyclic chemistry).[3][6][11][12][14]

  • Roger, J., Pogan, F., & Doucet, H. "Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings."[15] Journal of Organic Chemistry, 2009.[15] Link

  • Wang, X., et al. "Palladium-Catalyzed N-Arylation of 2-Aminothiazoles." Organic Letters, 2012.[4] (Discusses catalyst poisoning challenges). Link

  • Sadek, K. U., et al. "Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst."[11] Molecules, 2012.[1][4][11][14] (Green solvent adaptation).[11][14] Link

  • Zhao, D., et al. "One-pot synthesis of 2-aminothiazoles using iodine/thiourea." Tetrahedron Letters, 2014. (Source for Method A protocol).
  • Narender, M., et al. "Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole-5-carboxylates... under Supramolecular Catalysis." Synthesis, 2007.[16] Link

Sources

Validating ligand efficiency of 5-(Oxan-4-yl)-1,3-thiazol-2-amine fragments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiazole Paradox in FBDD

In Fragment-Based Drug Discovery (FBDD), 2-aminothiazoles represent a "privileged" yet perilous scaffold.[1] While they frequently appear as hits due to their ability to form critical hydrogen bonds (via the exocyclic amine and thiazole nitrogen), they are often flagged as PAINS (Pan-Assay Interference Compounds) or "frequent hitters" when substituted with lipophilic groups like phenyl rings.

This guide validates the performance of 5-(Oxan-4-yl)-1,3-thiazol-2-amine (hereafter Fragment A ) as a superior, ligand-efficient alternative to the promiscuous 5-phenyl analog. We present a self-validating workflow to distinguish true thermodynamic binding from non-specific aggregation, using Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) as primary metrics.

Comparative Analysis: The Oxanyl Advantage

The core objective is to validate whether replacing the hydrophobic phenyl ring with a polarity-matched tetrahydropyranyl (oxanyl) ring retains potency while eliminating false-positive aggregation.

Physicochemical Profile & Efficiency Metrics

The following table contrasts the target fragment (Fragment A ) against the standard hydrophobic alternative (Fragment B ) and the unsubstituted core (Fragment C ).

Table 1: Comparative Physicochemical & Efficiency Metrics

FeatureFragment A (The Product) Fragment B (The Liability) Fragment C (The Core)
Structure Name This compound 5-Phenyl-1,3-thiazol-2-amine2-Aminothiazole
Formula C₈H₁₂N₂OSC₉H₈N₂SC₃H₄N₂S
MW (Da) 184.26176.24100.14
Heavy Atoms (HA) 12126
cLogP ~0.5 (Hydrophilic)~2.5 (Lipophilic)~0.4
Solubility (PBS) High (>5 mM)Low (<100 µM)High
Aggregation Risk Low High (Promiscuous) Low
Typical LE 0.35 - 0.45< 0.30 (often false +)Low Affinity
LLE (pKd - cLogP) High (>4.0) Low (<2.[2]0)Moderate

Expert Insight:

  • Fragment A maintains the same Heavy Atom count (HA=12) as the phenyl analog but introduces a critical H-bond acceptor (ether oxygen) in the 4-position of the oxane ring. This allows for specific water-mediated interactions or direct H-bonding with backbone amides, driving enthalpic efficiency.

  • Fragment B relies on non-specific hydrophobic burial. Its high cLogP often drives non-specific binding to protein surfaces or aggregation, leading to artificially inflated affinities (false positives) that collapse during hit-to-lead optimization.

Mandatory Visualization: The Validation Logic

The following diagram illustrates the decision matrix for validating 2-aminothiazole fragments, distinguishing specific binders from PAINS.

ValidationWorkflow Start Fragment Hit: 2-Aminothiazole Deriv. Solubility Step 1: Solubility & Aggregation (DLS / Kinetic Solubility) Start->Solubility SPR Step 2: SPR Binding Kinetics (Check Sensorgram Shape) Solubility->SPR Soluble > 1mM Decision_Agg Discard: Aggregator / Non-Specific Solubility->Decision_Agg Precipitates/Aggregates NMR Step 3: Ligand-Observed NMR (STD / WaterLOGSY) SPR->NMR Square Wave (Fast On/Off) SPR->Decision_Agg Curved/Slow Off (Sticky Binding) XRay Step 4: X-Ray Crystallography (Soaking) NMR->XRay Specific Epitope (Oxane Ring Signal) NMR->Decision_Agg Flat Baseline (No Binding) Decision_Lead Validate: High LE Lead Series XRay->Decision_Lead Defined Density

Caption: A rigorous filter cascade to validate specific binding of hydrophilic thiazole fragments, eliminating hydrophobic false positives.

Experimental Protocols for Validation

To objectively validate Fragment A, you must prove that its binding is driven by specific interactions rather than hydrophobic collapse.

Protocol 1: Surface Plasmon Resonance (SPR) "Clean Binding" Assay

Objective: Differentiate 1:1 Langmuir binding (Fragment A) from promiscuous aggregation (Fragment B).

  • Sensor Chip Preparation: Immobilize target protein on a CM5 chip (low density, ~2000 RU) to minimize rebinding artifacts.

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5% DMSO) to correct for bulk refractive index changes.

  • Injection Cycle:

    • Inject Fragment A at concentrations ranging from 10 µM to 1 mM (2-fold dilution).

    • Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitation.

    • Contact Time: 30s association, 30s dissociation.

  • Analysis Criteria:

    • Fragment A (Pass): Sensorgrams must show "Square Wave" kinetics (instantaneous association/dissociation) typical of low-affinity fragments.

      
       should match theoretical stoichiometry.
      
    • Fragment B (Fail): Look for "climbing" association curves (non-saturable) or slow dissociation phases, indicating aggregation or protein denaturation.

Protocol 2: NMR Saturation Transfer Difference (STD)

Objective: Confirm the oxane ring is in direct contact with the protein surface (Epitope Mapping).

  • Sample Prep: 20 µM Protein + 1 mM Fragment A (1:50 ratio) in D₂O buffer.

  • Pulse Sequence: Standard STD sequence with on-resonance irradiation at -0.5 ppm (protein methyls) and off-resonance at 30 ppm.

  • Data Interpretation:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • Validation: If Fragment A binds specifically, the protons on the Oxan-4-yl ring will show strong STD signals (magnetization transfer from protein).

    • Comparison: If Fragment B aggregates, you will often see broadening of all peaks (T2 relaxation) rather than specific STD signals.

Scientific Rationale: Why Oxane beats Phenyl

The superiority of This compound is grounded in the "Lipophilic Efficiency" (LLE) hypothesis.

  • Solvation Penalty: The phenyl ring of Fragment B requires significant desolvation energy to bind. If the protein pocket is not purely hydrophobic, this penalty reduces the free energy of binding (

    
    ).
    
  • Enthalpic Gain: The ether oxygen in the oxane ring of Fragment A acts as a weak Hydrogen Bond Acceptor (HBA). If it engages a water molecule or a backbone NH (e.g., in the hinge region of a kinase), it adds an enthalpic contribution that the phenyl ring lacks.

  • Vector Exploration: The oxane ring adopts a chair conformation, projecting vectors differently than the planar phenyl ring. This allows Fragment A to explore 3D space more effectively (Fit Quality) than the flat aromatic system.

Diagram: Chemical Space & Efficiency

ChemicalSpace cluster_0 High Risk / Low Efficiency cluster_1 Ideal Fragment Space Phenyl 5-Phenyl-thiazole (Fragment B) High cLogP, Low Solubility Oxanyl 5-Oxanyl-thiazole (Fragment A) High LLE, Specific H-Bonds Phenyl->Oxanyl Bioisosteric Replacement (Maintain Size, Lower LogP)

Caption: Transitioning from hydrophobic phenyl to hydrophilic oxanyl improves Lipophilic Ligand Efficiency (LLE) and solubility.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Hajduk, P. J., et al. (2007). Druggability Indices for Protein Targets Derived from NMR-Based Screening Data. Journal of Medicinal Chemistry. Link

  • Hopkins, A. L., et al. (2014). Ligand efficiency: a useful metric for lead selection.[3][4] Drug Discovery Today. Link

  • Proj, M., et al. (2022).[5] Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters. Link

  • Meanwell, N. A. (2011). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 5-(Oxan-4-yl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Status: Presumed Bioactive & Irritant Default Control Band: OEB 3 (Occupational Exposure Band 3: 10–100 µg/m³)

As a Senior Application Scientist, my primary directive is to ensure your safety through preventive logic. 5-(Oxan-4-yl)-1,3-thiazol-2-amine is a functionalized thiazole often used as a scaffold in kinase inhibitor discovery. While specific toxicological data (OELs) may be sparse for this exact intermediate, its structural motifs dictate a precautionary handling strategy .

The "Why" Behind the Protocol

We do not rely on the absence of data as evidence of safety. Instead, we analyze the structure-activity relationship (SAR):

  • 2-Aminothiazole Moiety: Historically associated with bioactivity and potential thyroid modulation. It acts as a nucleophile and can be a skin/eye irritant.

  • Primary Amine (-NH₂): A known sensitizer. Inhalation of dusts can lead to respiratory sensitization or irritation of the mucous membranes.

  • Oxane (Tetrahydropyran) Ring: Generally stable, but contributes to the lipophilicity, potentially aiding skin absorption.

Immediate Directive: Treat this substance as a respiratory sensitizer and skin irritant until proven otherwise. All handling of the solid powder must occur within a containment device.

PPE Specification Matrix

The following protection levels are calibrated for solid handling (weighing/transfer) and solution preparation .

Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Respiratory N95 (Minimum) or P100/PAPR Dust Control: Thiazole amines are often fine, electrostatic powders. An N95 is sufficient only inside a Fume Hood. If handling >1g outside a hood, a Powered Air Purifying Respirator (PAPR) is mandatory to prevent sensitization.
Ocular Chemical Splash Goggles Alkalinity: Amines are basic. Dust contact with the moist surface of the eye can cause immediate caustic irritation. Safety glasses with side shields are insufficient for powders that can drift.
Dermal (Hand) Double Nitrile Gloves (min 5 mil outer)Permeation Defense: Organic amines can permeate thin latex. Double gloving creates a "sacrificial" outer layer. If the outer glove is contaminated, it is stripped immediately, leaving the inner barrier intact.
Dermal (Body) Lab Coat + Tyvek Sleeves Wrist Gap Protection: The most common exposure point is the gap between the glove and lab coat cuff. Tyvek sleeves bridge this gap. For quantities >10g, wear a full Tyvek apron.
Engineering Chemical Fume Hood Primary Barrier: PPE is the last line of defense. The fume hood (face velocity 80–100 fpm) is the primary containment.

Visualization: Risk Logic & Workflow

To understand the decision-making process for this compound, refer to the logic flow below. This ensures you are not just following rules, but understanding the hazard hierarchy.

G cluster_0 Hazard Identification cluster_1 Control Measures Struct Structure: Aminothiazole Risk Risk: Sensitization & Bioactivity Struct->Risk Prop Physical State: Fine Dust/Solid Prop->Risk Eng Engineering: Fume Hood Risk->Eng Primary Resp Respiratory: N95/P100 Risk->Resp Secondary Derm Dermal: Double Nitrile Risk->Derm Secondary Action Safe Handling Protocol Eng->Action Resp->Action Derm->Action

Figure 1: Risk Assessment Logic Flow. This diagram illustrates how structural properties dictate the hierarchy of controls, prioritizing engineering controls over PPE.

Operational Protocols

A. Donning (Putting On) Sequence

Goal: Create a sealed system before handling the chemical.

  • Inspection: Check fume hood certification sticker (must be within 1 year).

  • Body Layer: Don lab coat. Ensure it is buttoned to the neck.

  • Sleeve Guard: Put on disposable Tyvek sleeves. Tuck the lab coat cuff inside the sleeve.

  • Inner Glove: Don the first pair of nitrile gloves. Pull the cuff over the Tyvek sleeve.

  • Outer Glove: Don the second pair of nitrile gloves (preferably a different color to spot tears).

  • Face/Eye: Don N95 respirator (check seal) followed by chemical splash goggles.

B. Handling & Weighing

Goal: Minimize static and dust generation.

  • Static Control: Use an anti-static gun or bar inside the hood if the powder is "fly-away."

  • Weighing: Place the balance inside the hood. Do not remove the stock container from the hood.

  • Transfer: Use a disposable spatula. Do not pour; transfer small amounts to avoid dust clouds.

  • Cleanup: Wipe the balance and surrounding area with a methanol-dampened Kimwipe while still wearing full PPE.

C. Doffing (Taking Off) Sequence

Critical Step: Most exposures occur here due to cross-contamination.

Doffing Step1 1. Wipe Outer Gloves (Remove gross contamination) Step2 2. Remove Outer Gloves (Peel from wrist, turn inside out) Step1->Step2 Step3 3. Remove Goggles (Handle by strap only) Step2->Step3 Step4 4. Remove Tyvek Sleeves (Dispose in solid waste) Step3->Step4 Step5 5. Remove Inner Gloves (Don't touch skin) Step4->Step5 Step6 6. Wash Hands (Soap & Water for 20s) Step5->Step6

Figure 2: Safe Doffing Workflow. Following this exact sequence prevents the transfer of invisible residues from PPE to skin.

Emergency Response & Disposal

Accidental Release (Spill)
  • Minor Spill (<5g):

    • Alert nearby personnel.

    • Cover spill with a damp paper towel (dampened with water/ethanol) to prevent dust dispersion.

    • Wipe up using a "scoop and wipe" motion.

    • Place waste in a sealed bag labeled "Hazardous Waste - Solid Amine."

  • Major Spill (>5g or outside hood):

    • Evacuate the immediate area.[1]

    • Allow dust to settle (15 mins).

    • Enter only with P100 respiratory protection.

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[2] Amines can cause corneal haze; seek medical attention.

  • Skin Contact: Wash with soap and water.[2][3] Do not use alcohol (it enhances skin absorption).

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical help immediately.

Disposal[1][4][5][6][7][8]
  • Waste Stream: Segregate as Organic Solid - Hazardous .

  • Never dispose of amine intermediates down the drain. They are toxic to aquatic life (H411/H412).

  • Container: Triple rinse empty containers with a suitable solvent (e.g., DMSO or Methanol) before disposal; collect the rinsate as solvent waste.

References

  • PubChem. (2023).[4] this compound (Compound Summary). National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: 2-Aminothiazole derivatives hazard classification.[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Personal Protective Equipment Standards (29 CFR 1910.132).[5][Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Oxan-4-yl)-1,3-thiazol-2-amine
Reactant of Route 2
5-(Oxan-4-yl)-1,3-thiazol-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.